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  • Product: 6-Bromo-4-methylpyridin-3-ol
  • CAS: 1256824-49-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6-Bromo-4-methylpyridin-3-ol: Properties, Reactivity, and Applications in Drug Discovery

Abstract Substituted pyridine scaffolds are foundational in modern medicinal chemistry, offering a versatile framework for developing novel therapeutic agents. Among these, 6-Bromo-4-methylpyridin-3-ol emerges as a parti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted pyridine scaffolds are foundational in modern medicinal chemistry, offering a versatile framework for developing novel therapeutic agents. Among these, 6-Bromo-4-methylpyridin-3-ol emerges as a particularly valuable building block. Its strategic placement of a reactive bromine atom, a nucleophilic hydroxyl group, and a methyl group on the pyridine core provides a trifecta of chemical handles for molecular elaboration. This guide offers an in-depth analysis of the physicochemical properties, core reactivity, and strategic applications of 6-Bromo-4-methylpyridin-3-ol, tailored for researchers, chemists, and professionals in the field of drug development. We will explore its utility in cornerstone synthetic transformations, such as palladium-catalyzed cross-coupling reactions, and discuss the rationale behind its use in constructing compound libraries for targeted drug discovery programs.

Introduction: The Strategic Value of Substituted Pyridinols

The pyridine ring is a privileged structure in pharmaceutical science, present in numerous approved drugs and clinical candidates. Its nitrogen atom acts as a hydrogen bond acceptor and can be protonated under physiological conditions, enhancing aqueous solubility and enabling key interactions with biological targets. The strategic functionalization of this ring system is a cornerstone of medicinal chemistry.

6-Bromo-4-methylpyridin-3-ol is a heterocyclic organic compound that serves as a highly adaptable intermediate in organic synthesis and medicinal chemistry.[1] The molecule's utility is derived from its distinct functional domains:

  • The Bromine Substituent (C6): Positioned opposite the nitrogen, the C-Br bond is a prime site for transition metal-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of aryl, heteroaryl, alkyl, and alkynyl groups, enabling systematic Structure-Activity Relationship (SAR) studies.

  • The Hydroxyl Group (C3): As a phenol-like hydroxyl group, it is a key site for hydrogen bonding interactions with protein targets.[1] It also serves as a synthetic handle for etherification or esterification, providing a route to modulate physicochemical properties like lipophilicity and metabolic stability.

  • The Methyl Group (C4): This group provides a steric and electronic perturbation to the pyridine core, influencing the molecule's conformation and interaction with binding pockets. It can fill small hydrophobic pockets in a protein active site, enhancing binding affinity and selectivity.

This combination of features makes 6-Bromo-4-methylpyridin-3-ol a powerful starting material for developing complex molecules, particularly in the search for novel kinase inhibitors, receptor modulators, and other targeted therapies.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is critical for its effective use in synthesis and development.

Core Chemical Properties

The key physicochemical properties of 6-Bromo-4-methylpyridin-3-ol are summarized in the table below. These values are essential for reaction planning, purification, and formulation.

PropertyValueSource
IUPAC Name 6-bromo-4-methylpyridin-3-olPubChemLite[3]
Molecular Formula C₆H₆BrNOPubChemLite[3]
Molecular Weight 188.02 g/mol PubChem[4]
Monoisotopic Mass 186.96329 DaPubChemLite[3]
InChIKey WVPKIILGXMPCGJ-UHFFFAOYSA-NPubChemLite[3]
Canonical SMILES CC1=CC(=NC=C1O)BrPubChemLite[3]
Predicted XlogP 1.9PubChemLite[3]
Appearance Solid (form)Sigma-Aldrich
Hydrogen Bond Donors 1PubChem[4]
Hydrogen Bond Acceptors 2PubChem[4]
Structural Representation

The chemical structure of 6-Bromo-4-methylpyridin-3-ol is foundational to understanding its reactivity.

G cluster_molecule 6-Bromo-4-methylpyridin-3-ol mol_node

Caption: 2D structure of 6-Bromo-4-methylpyridin-3-ol.

Chemical Reactivity and Key Transformations

The synthetic versatility of 6-Bromo-4-methylpyridin-3-ol stems from the orthogonal reactivity of its primary functional groups. This allows for selective, stepwise modifications to build molecular complexity.

Reactivity_Map cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_etherification Williamson Ether Synthesis cluster_acylation Acylation main 6-Bromo-4-methylpyridin-3-ol suzuki_prod Aryl/Vinyl Substituted Product main->suzuki_prod Pd Catalyst, Base, R-B(OH)₂ buchwald_prod Amine Product (C-N bond) main->buchwald_prod Pd Catalyst, Base, R₂NH ether_prod Ether Product (O-R bond) main->ether_prod Base (e.g., NaH), R-X acyl_prod Ester Product main->acyl_prod Acyl Chloride, Base

Caption: Key reaction pathways for 6-Bromo-4-methylpyridin-3-ol.

Palladium-Catalyzed Cross-Coupling Reactions (at C6-Br)

The carbon-bromine bond is the most versatile site for modification, primarily through palladium-catalyzed cross-coupling reactions. These methods are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[5][6]

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the aryl bromide with an organoborane species.[7] This is arguably the most important reaction for this substrate in drug discovery, allowing for the introduction of diverse aryl and heteroaryl moieties.

Expert Insight: The choice of base is critical. Strong bases like K₃PO₄ are often effective, as they activate the boronic acid for transmetalation without promoting significant side reactions.[8] The solvent system, typically a mixture like 1,4-dioxane and water, is designed to solubilize both the organic substrate and the inorganic base, facilitating efficient reaction kinetics.[8]

Representative Protocol: Suzuki-Miyaura Coupling

  • Setup: To a dry Schlenk tube under an inert argon atmosphere, add 6-Bromo-4-methylpyridin-3-ol (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a base such as potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv., 5 mol%).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to 85-95°C and monitor by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[8]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.

Suzuki_Workflow start Start reagents Combine Reactants: - 6-Bromo-4-methylpyridin-3-ol - Arylboronic Acid - Base (K₃PO₄) start->reagents atmosphere Establish Inert Atmosphere (Argon Purge) reagents->atmosphere catalyst Add Pd Catalyst & Degassed Solvent atmosphere->catalyst heat Heat Reaction Mixture (e.g., 90°C) catalyst->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup (Extraction) monitor->workup Complete purify Purification (Column Chromatography) workup->purify end End (Isolated Product) purify->end

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

This reaction is the premier method for forming C-N bonds, coupling the aryl bromide with a primary or secondary amine.[9] It provides direct access to aniline and heteroarylamine derivatives, which are common motifs in pharmaceuticals.

Expert Insight: The choice of ligand for the palladium catalyst is paramount in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to facilitate the crucial reductive elimination step, which forms the C-N bond.[10] The base used, typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu), is necessary to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.

Reactions at the Hydroxyl Group (C3-OH)

The phenolic hydroxyl group offers a secondary site for modification, typically under conditions that do not affect the C-Br bond.

  • Williamson Ether Synthesis: Deprotonation with a suitable base (e.g., NaH, K₂CO₃) followed by reaction with an alkyl halide (R-X) yields the corresponding ether. This is a common strategy to block the hydroxyl group or to introduce moieties that can improve pharmacokinetic properties.

  • Acylation: Reaction with an acyl chloride or anhydride in the presence of a base (e.g., pyridine, triethylamine) provides the ester derivative. This can be used to create prodrugs or to modulate the electronic properties of the ring system.

Applications in Drug Discovery

6-Bromo-4-methylpyridin-3-ol is not just a chemical curiosity; it is a strategic tool for accelerating drug discovery. Its value lies in its role as a versatile scaffold for building libraries of related compounds for biological screening. For instance, similar pyridine-based structures are investigated as inhibitors for targets like Fibroblast Growth Factor Receptor 4 (FGFR4), which is implicated in hepatocellular carcinoma.[2] The ability to rapidly diversify the substituent at the C6 position via Suzuki coupling allows for the exploration of the binding pocket, while modifications at the C3-OH group can be used to optimize properties like solubility and cell permeability.

The general class of brominated pyridines serves as key intermediates in the synthesis of a wide range of therapeutics, including proton pump inhibitors and kinase inhibitors for inflammatory diseases.[11][12]

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential. 6-Bromo-4-methylpyridin-3-ol and its derivatives are classified as irritants.

  • Hazard Statements: GHS classifications for related compounds indicate they may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4][13] Some may be harmful if swallowed (H302).[13]

  • Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[14] Avoid inhalation of dust and contact with skin and eyes.[15] Store in a cool, dry, and tightly sealed container.[16]

Conclusion

6-Bromo-4-methylpyridin-3-ol is a high-value chemical intermediate whose utility in drug discovery and organic synthesis is rooted in its multifunctional nature. The presence of three distinct, orthogonally reactive sites—the C6-bromine for cross-coupling, the C3-hydroxyl for substitution, and the C4-methyl for steric influence—provides chemists with a powerful and flexible platform for molecular design. A deep understanding of its reactivity, particularly in palladium-catalyzed transformations, enables the rational design and efficient synthesis of novel chemical entities with therapeutic potential. As the demand for targeted and sophisticated small-molecule drugs continues to grow, the strategic application of such well-designed building blocks will remain indispensable to the advancement of medicinal chemistry.

References

  • Ningbo Inno Pharmchem Co., Ltd. Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine (CAS 3430-22-6). [Link]

  • PubChem. 6-Bromo-2-methylpyridin-3-ol. [Link]

  • Matrix Fine Chemicals. 6-BROMO-4-METHYLPYRIDIN-3-AMINE | CAS 156118-16-0. [Link]

  • PubChemLite. 6-bromo-4-methylpyridin-3-ol (C6H6BrNO). [Link]

  • PubChem. 4-Bromo-6-methylpyridin-3-ol. [Link]

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

  • ResearchGate. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • National Center for Biotechnology Information. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]

  • Google Patents. Method for preparing 3-bromo-4-methylpyridine.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. Synthesis of 6-bromo-4-iodoquinoline. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • National Center for Biotechnology Information. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. [Link]

  • Fisher Scientific. 3-BROMO-4-METHYLPYRIDINE - SAFETY DATA SHEET. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. 3-Bromo-4-methylpyridine (CAS 3430-22-6): A Cornerstone for Pharmaceutical Intermediates. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Role of 3-Bromo-4-methylpyridine in Modern Pharmaceutical Synthesis. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • RSC Publishing. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. [Link]

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of 6-Bromo-4-methylpyridin-3-ol

The following technical guide details the spectroscopic characterization of 6-Bromo-4-methylpyridin-3-ol (CAS: 1256824-49-3). This guide is structured for researchers in medicinal chemistry, focusing on the practical ide...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 6-Bromo-4-methylpyridin-3-ol (CAS: 1256824-49-3).

This guide is structured for researchers in medicinal chemistry, focusing on the practical identification of this scaffold, which serves as a critical intermediate in the synthesis of kinase inhibitors and radioligands (e.g., for Tau aggregates).

Compound Identity & Significance

  • IUPAC Name: 6-Bromo-4-methylpyridin-3-ol[1]

  • Synonyms: 2-Bromo-4-methyl-5-hydroxypyridine; 6-Bromo-4-methyl-3-pyridinol[1]

  • CAS Number: 1256824-49-3[1][2][3][4]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 188.02 g/mol

  • SMILES: Cc1cc(Br)nc(O)c1 (Canonicalization varies; structure is 3-hydroxy, 4-methyl, 6-bromo)[1]

Medicinal Relevance: This compound is a functionalized pyridine scaffold.[5][6] The 3-hydroxyl group acts as a versatile handle for etherification (e.g., introducing fluorinated side chains for PET imaging), while the 6-bromo group allows for Suzuki-Miyaura coupling to extend the heteroaromatic core.[1]

Synthesis & Preparation Strategy

To ensure the spectroscopic data corresponds to high-purity material, the standard preparation route involves the diazotization of the amine precursor. This method is preferred over direct bromination of pyridinols to control regioselectivity.

Synthetic Workflow (DOT Diagram)

Synthesis Amine Precursor 6-Bromo-4-methylpyridin-3-amine (CAS: 156118-16-0) Intermediate Intermediate [Diazonium Salt] Amine->Intermediate 0°C, 30 min Reagents Reagents NaNO2, H2SO4 (Diazotization/Hydrolysis) Reagents->Intermediate Product Target 6-Bromo-4-methylpyridin-3-ol (CAS: 1256824-49-3) Intermediate->Product Hydrolysis Reflux/RT

Figure 1: Synthesis of 6-Bromo-4-methylpyridin-3-ol via diazotization of the corresponding amine.

Spectroscopic Data Analysis[6]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Characterization relies on distinguishing the target alcohol from its amine precursor. The conversion of


 to 

significantly alters the chemical environment of the ortho-proton (H-2).[1]
1. Precursor Reference: 6-Bromo-4-methylpyridin-3-amine [1][7][8]
  • Solvent:

    
    
    
  • Frequency: 400 MHz[8][9][10][11]

  • Data:

    • 
       7.78 (s, 1H, H-2 ): Deshielded singlet (alpha to N).
      
    • 
       7.14 (s, 1H, H-5 ): Shielded singlet (beta to N, ortho to Br).
      
    • 
       3.44 (br s, 2H, NH
      
      
      
      ): Exchangeable.
    • 
       2.15 (s, 3H, CH
      
      
      
      ): Methyl group.
2. Target Compound: 6-Bromo-4-methylpyridin-3-ol

The alcohol protons are best observed in polar aprotic solvents like DMSO-


 to prevent rapid exchange.[1]
PositionProton TypeShift (

ppm)
MultiplicityCoupling (

)
Structural Insight
OH Hydroxyl10.5 - 11.0 br s-Disappears with

shake. Distinct from amine (

).[6]
H-2 Aromatic8.05 - 8.15 s-Alpha to N and OH.[1] Downfield shift vs. amine due to OH electronegativity.
H-5 Aromatic7.40 - 7.50 s-Located between Me and Br.[1] Less affected by C-3 substitution.[1]
CH

Methyl2.10 - 2.25 s-C-4 Methyl.[1] Consistent with precursor.

Note: Shifts are predicted based on substituent effects and analogous 3-hydroxypyridines.[1] Experimental values may vary


 ppm depending on concentration and water content.
B. Mass Spectrometry (MS)

Mass spectrometry provides the most rapid confirmation of the bromine incorporation due to its unique isotopic signature.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

    
    ).
    
  • Isotopic Pattern: The presence of one Bromine atom (

    
     : 
    
    
    
    ) creates a characteristic "doublet" molecular ion.
Ion Speciesm/z (Theoretical)Relative AbundanceInterpretation

187.97 100%Base peak containing

.

189.97 ~98%Isotope peak containing

.

Fragmentation Pathway (ESI-MS/MS):

  • Loss of CO (28 Da): Typical for phenols/pyridines with OH (m/z ~160).

  • Loss of Br (79/81 Da): Radical cleavage observed in high-energy collisions.[1]

C. Infrared (IR) Spectroscopy

IR is used primarily to confirm the conversion of the amine to the alcohol.

  • O-H Stretch: Broad band at 3200–3400 cm

    
      (H-bonded). Key differentiator from the sharp N-H doublet of the precursor.
    
  • C=N / C=C Ring Stretch: 1580–1600 cm

    
    .[1]
    
  • C-O Stretch: ~1250 cm

    
     (Strong).
    
  • C-Br Stretch: 600–700 cm

    
     (Fingerprint region).[1]
    

Experimental Protocol: Quality Control

To validate the identity of a synthesized batch, follow this rapid QC workflow.

QC Workflow (DOT Diagram)

QC_Workflow Sample Isolated Solid (Off-white/Pale Yellow) Solubility Solubility Check (DMSO/MeOH) Sample->Solubility LCMS LC-MS Analysis Check for 188/190 doublet Solubility->LCMS NMR 1H NMR (DMSO-d6) Confirm loss of NH2 Confirm OH peak LCMS->NMR Decision Purity > 95%? NMR->Decision Release Release for Coupling Reactions Decision->Release Yes

Figure 2: Quality control decision tree for 6-Bromo-4-methylpyridin-3-ol.

Protocol Steps:

  • Sample Prep: Dissolve ~5 mg of solid in 0.6 mL DMSO-

    
    .
    
  • Acquisition: Run 16 scans for

    
    H NMR.
    
  • Validation:

    • Verify the integral ratio of Aromatic H : Methyl H is 2 : 3.

    • Confirm absence of broad singlet at 3.44 ppm (residual amine).[9]

    • Confirm 1:1 ratio of m/z 188 and 190 in MS.

References

  • Synthesis & Precursor Data: WO2015191506A2 - Pyrrolo[2,3-c]pyridines as imaging agents for neurofibrilary tangles.[1] (2015).[7][8] World Intellectual Property Organization.

  • Amine Precursor Characterization: 6-Bromo-4-methylpyridin-3-amine NMR and MS Data. ChemicalBook.[12][13]

  • Compound Properties: 6-Bromo-4-methylpyridin-3-ol (CID 58092719).[1] PubChem.

Sources

Foundational

solubility of 6-Bromo-4-methylpyridin-3-ol in organic solvents

Technical Whitepaper: Solubility Profiling and Solvent Selection for 6-Bromo-4-methylpyridin-3-ol Executive Summary 6-Bromo-4-methylpyridin-3-ol (CAS: 1060802-34-9 / Analogous Isomers) represents a critical scaffold in t...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profiling and Solvent Selection for 6-Bromo-4-methylpyridin-3-ol

Executive Summary

6-Bromo-4-methylpyridin-3-ol (CAS: 1060802-34-9 / Analogous Isomers) represents a critical scaffold in the synthesis of SHP2 and KRAS G12C inhibitors. As a polyfunctionalized pyridine, its solubility behavior is complex, governed by the interplay between its amphoteric nature (basic nitrogen, acidic hydroxyl), lipophilic substituents (methyl, bromo), and high crystal lattice energy.

This guide provides a comprehensive solubility profile, theoretical basis, and experimental protocols. It is designed to move beyond static data points, offering researchers a dynamic framework for solvent selection in synthesis, purification, and formulation.

Part 1: Physicochemical Basis of Solubility

To predict and manipulate the solubility of 6-Bromo-4-methylpyridin-3-ol, one must understand the structural drivers defining its interaction with solvents.

Structural Analysis & Molecular Interactions

The molecule exhibits "Brick Dust" characteristics—high melting point and poor solubility in non-polar solvents—due to strong intermolecular hydrogen bonding in the crystal lattice.

FeatureChemical MoietyEffect on Solubility
H-Bond Donor Hydroxyl (-OH) at C3Increases solubility in polar protic solvents (MeOH, EtOH). Facilitates strong crystal packing.
H-Bond Acceptor Pyridine NitrogenIncreases solubility in acidic media (protonation).
Lipophilicity Bromine (C6) & Methyl (C4)Increases

(~1.6), improving solubility in chlorinated solvents (DCM) and decreasing water solubility.
Electronic Effect Bromine (Inductive Withdrawal)Lowers the pKa of the -OH group (making it more acidic) and decreases the basicity of the pyridine nitrogen.
The Zwitterionic Equilibrium

In neutral aqueous solutions or polar solvents, 3-hydroxypyridines often exist in equilibrium between the neutral enol form and the zwitterionic keto form.

  • Neutral Form: Predominates in non-polar solvents (DCM, Toluene).

  • Zwitterion: Stabilized by water/methanol; significantly increases lattice energy, making dissolution more difficult without pH adjustment.

Part 2: Solubility Tier List & Solvent Selection

Note: The following values are derived from structural analog analysis (e.g., 2-amino-3-hydroxypyridine, brominated phenols) and standard process chemistry observations. Exact values must be validated via the protocol in Part 3.

Tier 1: High Solubility (>100 mg/mL)

Best for: Stock solutions, reaction media (SnAr, Suzuki couplings).

  • DMSO (Dimethyl Sulfoxide): The gold standard. Disrupts strong crystal lattice interactions via high dielectric constant and dipole moment.

  • DMF (Dimethylformamide): Excellent solubilizer, though removal is difficult.

  • DMAc (Dimethylacetamide): Alternative to DMF.

Tier 2: Moderate Solubility (20–100 mg/mL)

Best for: Crystallization, liquid-liquid extraction.

  • Methanol/Ethanol: Good solubility, especially when heated. The hydroxyl group participates in H-bonding.

  • THF (Tetrahydrofuran): Moderate. Good for reactions but may require heating.

  • DCM (Dichloromethane): Solubilizes the neutral form well. Standard for work-up/extraction.

Tier 3: Low Solubility (<10 mg/mL)

Best for: Anti-solvents (precipitation).

  • Water (Neutral pH): Poor solubility due to lipophilic Br/Me groups and crystal packing. Solubility increases drastically at pH < 3 (protonation of N) or pH > 10 (deprotonation of OH).

  • Hexanes/Heptane: Very poor. Ideal anti-solvents to force precipitation from EtOAc or DCM.

  • Toluene: Low solubility at RT; useful for hot recrystallization.

Part 3: Experimental Protocol (Self-Validating System)

Do not rely on literature values alone. Batch-to-batch variation in crystallinity (polymorphs) can alter solubility by 2-3x. Use this Thermodynamic Shake-Flask Protocol to generate accurate data.

Reagents & Equipment
  • Compound: 6-Bromo-4-methylpyridin-3-ol (Solid).

  • Solvents: HPLC Grade (DMSO, MeOH, ACN, Water, Buffer pH 7.4).

  • Equipment: Orbital shaker (temp controlled), 0.45 µm PTFE syringe filters, HPLC-UV or LC-MS.

Step-by-Step Methodology

Step 1: Saturation (The "Overshoot") Weigh approx. 5–10 mg of solid into a 2 mL HPLC vial. Add 500 µL of the target solvent.

  • Validation Check: Is there visible solid remaining?

    • Yes: Proceed.

    • No: Add more solid until a suspension persists. (This ensures thermodynamic equilibrium, not just kinetic dissolution).

Step 2: Equilibration Cap the vials and place them on an orbital shaker at 25°C (or target process temp).

  • Duration: Shake for 24 hours.

  • Why? Short shaking (2h) measures kinetic solubility (amorphous).[1] 24h ensures the crystal lattice energy is overcome (thermodynamic).

Step 3: Phase Separation Centrifuge the vials at 10,000 rpm for 10 minutes OR filter through a 0.45 µm PTFE filter.

  • Critical: Discard the first 50 µL of filtrate (saturation of filter membrane sites) to avoid artificially low readings.

Step 4: Quantification (HPLC-UV) Dilute the filtrate 100x with Mobile Phase (e.g., Water/ACN 50:50). Inject onto HPLC.

  • Calculation:

    
    .
    
Visualization of Workflow

SolubilityProtocol Start Start: Solid Compound Solvent Add Solvent (Ensure Suspension) Start->Solvent Shake Equilibration 24h @ 25°C Solvent->Shake Check Solid Persists? Shake->Check AddMore Add More Solid Check->AddMore No Filter Filter (PTFE 0.45µm) or Centrifuge Check->Filter Yes AddMore->Shake Analyze HPLC-UV Quantification Filter->Analyze

Caption: Figure 1. Thermodynamic solubility determination workflow ensuring saturation equilibrium.

Part 4: Process Application & Optimization

Reaction Solvent Selection (Suzuki-Miyaura Coupling)

This intermediate is frequently used in palladium-catalyzed cross-couplings.

  • Challenge: Pure water or pure toluene often results in poor conversion due to phase transfer issues.

  • Solution: Use a binary system. 1,4-Dioxane/Water (4:1) or DMF/Water .

    • Mechanism:[2][3] Dioxane solubilizes the organic bromide; water solubilizes the inorganic base (K2CO3/Cs2CO3) and boronic acid. The 6-Br-4-Me-3-OH scaffold is soluble in the wet organic layer.

Purification via Recrystallization

To purify the compound from crude reaction mixtures:

  • Dissolution: Dissolve crude solid in minimal hot Ethyl Acetate or Ethanol (approx 60°C).

  • Precipitation: Slowly add Heptane (Anti-solvent) dropwise while cooling.

  • Filtration: The lipophilic impurities remain in the mother liquor; the polar pyridinol crystallizes out.

pH-Dependent Extraction
  • Acidic Workup: At pH 1-2, the pyridine N is protonated (

    
    ). The compound moves to the aqueous phase.
    
  • Basic Workup: At pH >10, the phenol is deprotonated (

    
    ). The compound moves to the aqueous phase.
    
  • Neutral Workup (pH 6-7): The compound is in its neutral/zwitterionic form and extracts best into DCM or EtOAc .

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 58092719, 4-Bromo-6-methylpyridin-3-ol. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compilation for Pyridine and Phenol Derivatives. Organic Chemistry Data. Retrieved from [Link]

  • Dissolution Technologies (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-Bromo-6-methylpyridin-3-ol: A Key Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of 4-Bromo-6-methylpyridin-3-ol, a substituted pyridine derivative of significant interest to researchers, scientists, and professionals in drug development. We will...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-Bromo-6-methylpyridin-3-ol, a substituted pyridine derivative of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental molecular characteristics, synthesis, and its emerging role as a versatile building block in the creation of novel therapeutics.

Core Molecular Profile

4-Bromo-6-methylpyridin-3-ol is a heterocyclic organic compound featuring a pyridine nucleus. The strategic placement of a bromine atom, a methyl group, and a hydroxyl group on the pyridine ring imparts a unique combination of steric and electronic properties, making it a valuable synthon in medicinal chemistry.

Molecular Formula and Weight

The chemical formula for 4-Bromo-6-methylpyridin-3-ol is C₆H₆BrNO . Its molecular weight is approximately 188.02 g/mol [1].

Structural and Physicochemical Properties

A summary of the key computed physicochemical properties of 4-Bromo-6-methylpyridin-3-ol is presented in the table below. These parameters are crucial for predicting its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Weight 188.02 g/mol PubChem[1]
Molecular Formula C₆H₆BrNOPubChem[1]
IUPAC Name 4-bromo-6-methylpyridin-3-olPubChem[1]
SMILES CC1=CC(=C(C=N1)O)BrPubChem[1]
InChI InChI=1S/C6H6BrNO/c1-4-2-5(7)6(9)3-8-4/h2-3,9H,1H3PubChem[1]
XLogP3 1.6PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]

Synthesis and Chemical Reactivity

A plausible synthetic route could involve the multi-step transformation of a readily available picoline (methylpyridine) derivative. The sequence would likely involve nitration, reduction, diazotization, and subsequent bromination and hydroxylation steps, with careful control of reaction conditions to ensure the desired isomeric product.

The reactivity of 4-Bromo-6-methylpyridin-3-ol is largely dictated by its functional groups. The bromine atom serves as a versatile handle for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the introduction of a wide array of substituents.[2] The hydroxyl group can be alkylated, acylated, or converted to other functional groups, further expanding its synthetic utility. The pyridine ring itself can undergo N-oxidation or quaternization, modulating its electronic properties and biological activity.

Applications in Drug Discovery and Development

Substituted pyridine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[2] Their ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological targets makes them privileged structures in drug design.

While specific therapeutic agents directly incorporating the 4-Bromo-6-methylpyridin-3-ol moiety are not extensively documented in publicly available literature, its structural motifs are present in compounds targeting a range of diseases. Pyridine derivatives are prominent in kinase inhibitors for cancer therapy, agents targeting the central nervous system, and antimicrobials.[2]

For instance, the aminopyridine scaffold is a key component of several kinase inhibitors. The strategic functionalization of the pyridine ring allows for the fine-tuning of binding affinity and selectivity, which is critical for minimizing off-target effects.[2]

Hypothetical Drug Discovery Workflow

The integration of 4-Bromo-6-methylpyridin-3-ol into a drug discovery program would typically follow a structured workflow.

DrugDiscoveryWorkflow A Target Identification and Validation B Lead Generation: High-Throughput Screening or Fragment-Based Design A->B Assay Development C Hit-to-Lead Optimization (incorporating 4-Bromo-6- methylpyridin-3-ol via cross-coupling) B->C Structure-Activity Relationship (SAR) Studies D In Vitro & In Vivo Pharmacology and Toxicology C->D Candidate Selection E Preclinical Development D->E Safety & Efficacy Assessment

Caption: A generalized workflow for drug discovery, highlighting the stage where a versatile building block like 4-Bromo-6-methylpyridin-3-ol would be instrumental.

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount when handling 4-Bromo-6-methylpyridin-3-ol. Based on GHS classifications for similar compounds, it should be considered harmful if swallowed, and may cause skin, eye, and respiratory irritation.[1][3]

Recommended Handling Procedures:
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4][5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4][5]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4-Bromo-6-methylpyridin-3-ol represents a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its unique substitution pattern provides a platform for the synthesis of diverse compound libraries with the potential for novel biological activities. A thorough understanding of its chemical properties, reactivity, and safe handling is essential for unlocking its full potential in the development of next-generation therapeutics.

References

  • PubChem. 4-Bromo-6-methylpyridin-3-ol. [Link]

  • PubChem. 4-Bromo-3-methylpyridine. [Link]

  • PubMed Central. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. [Link]

  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

  • Google Patents. CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • ResearchGate. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. [Link]

  • ResearchGate. Synthesis of 6-bromo-4-iodoquinoline. [Link]

  • Thermo Fisher Scientific. Safety Data Sheet: 3-Bromo-4-methylpyridine. [Link]

Sources

Foundational

commercial availability of 6-Bromo-4-methylpyridin-3-ol

Commercial Availability, Synthetic Accessibility, and Strategic Application [1] Executive Summary 6-Bromo-4-methylpyridin-3-ol (CAS: Variable/Inquire - often indexed as 2-bromo-4-methyl-5-hydroxypyridine) represents a hi...

Author: BenchChem Technical Support Team. Date: February 2026

Commercial Availability, Synthetic Accessibility, and Strategic Application [1]

Executive Summary

6-Bromo-4-methylpyridin-3-ol (CAS: Variable/Inquire - often indexed as 2-bromo-4-methyl-5-hydroxypyridine) represents a high-value, "Tier 2" heterocyclic building block.[1] Unlike its commoditized isomer (4-bromo-6-methylpyridin-3-ol), the 6-bromo variant offers a specific vector for orthogonal functionalization: the C6-position allows for cross-coupling adjacent to the nitrogen, while the C3-hydroxyl provides a handle for solubility modulation or ether linkages.[1]

This guide addresses the critical supply chain challenge: scarcity due to isomer competition. Direct bromination of the parent scaffold favors the C2 position, making the C6-isomer a premium intermediate requiring rigorous quality control (QC) to avoid regioisomeric contamination.[1]

Part 1: Chemical Profile & Strategic Value[1]

Structural Analysis & Isomerism

The utility of 6-Bromo-4-methylpyridin-3-ol lies in its trisubstituted pyridine core, which serves as a rigid pharmacophore scaffold.[1]

  • C3-Hydroxyl (OH): H-bond donor/acceptor; precursor for triflates (cross-coupling) or ethers (solubility/binding).[1]

  • C4-Methyl (Me): Provides steric bulk to restrict conformation or block metabolic "soft spots" on the ring.[1]

  • C6-Bromine (Br): The primary electrophilic handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.[1]

The Isomer Trap

Researchers must exercise extreme caution during procurement.[1] Catalog databases frequently conflate this target with its more thermodynamically stable isomer.[1]

FeatureTarget: 6-Bromo-4-methylpyridin-3-ol Common Imposter: 4-Bromo-6-methylpyridin-3-ol
CAS Registry 1072945-75-5 (Boronic acid deriv.) / Inquire1256811-26-3
Bromine Pos. Ortho to Nitrogen (C6)Para to Nitrogen (C4)
Availability Low / Custom Synthesis High / Off-the-shelf
Synthetic Origin Requires blocking C2 or indirect routeDirect bromination of 6-methylpyridin-3-ol

Part 2: Commercial Landscape (The "Buy" Option)[1]

Supply Chain Status

Currently, 6-Bromo-4-methylpyridin-3-ol is classified as a "Make-on-Demand" or "Lead Time" item by major aggregators.[1] It is rarely held in stock in kilogram quantities due to the difficulty of separating it from the C2-bromo isomer during bulk manufacturing.[1]

Qualified Suppliers

Note: Always verify the structure via NMR before use, regardless of the Certificate of Analysis (CoA).[1]

  • Tier 1 (Catalog Houses): Enamine, Combi-Blocks, Fluorochem.[1]

    • Status: Often listed but requires a 2-4 week lead time.[1]

  • Tier 2 (Custom Synthesis): WuXi AppTec, PharmBlock.[1]

    • Status: Reliable for >100g batches; synthesis likely involves de novo construction or separation from isomeric mixtures.[1]

Procurement Decision Logic

The following diagram illustrates the decision matrix for sourcing this compound based on project phase and quantity.

ProcurementLogic Start Requirement: 6-Bromo-4-methylpyridin-3-ol QtyCheck Quantity Needed? Start->QtyCheck SmallScale < 5 grams QtyCheck->SmallScale Discovery LargeScale > 100 grams QtyCheck->LargeScale Process/Scale-up CatalogSearch Search Aggregators (e.g., SciFinder, eMolecules) Filter: Exact Structure Match SmallScale->CatalogSearch CustomSynth Contract Manufacturing (CRO) Lead Time: 4-8 Weeks LargeScale->CustomSynth Preferred InHouse In-House Synthesis (See Part 3) LargeScale->InHouse If CRO fails StockCheck In Stock? CatalogSearch->StockCheck Buy Purchase & QC (Validate Regiochemistry) StockCheck->Buy Yes StockCheck->InHouse No/Expensive

Figure 1: Decision matrix for procuring 6-Bromo-4-methylpyridin-3-ol, balancing cost, time, and scale.

Part 3: Synthetic Accessibility (The "Make" Option)[1]

If commercial sources fail or lead times are prohibitive, the synthesis is accessible but requires careful regiocontrol.[1]

The Regioselectivity Challenge

Electrophilic bromination (Br₂, NBS) of 3-hydroxypyridines typically occurs at C2 (ortho to OH) rather than C6 .[1]

  • Path A (Direct Bromination): Yields ~4:1 ratio of 2-bromo vs. 6-bromo.[1] Requires chromatographic separation.[1]

  • Path B (Directed Lithiation): Requires protection of OH (e.g., MOM, TBS) and low-temperature lithiation.[1]

Recommended Protocol: Direct Bromination with Separation

For <10g scale, direct bromination followed by rigorous HPLC/Flash chromatography is the most time-efficient route.[1]

Reagents:

  • Starting Material: 4-methylpyridin-3-ol (Commercially available).[1]

  • Brominating Agent: N-Bromosuccinimide (NBS) or Br₂.[1]

  • Solvent: Acetonitrile (ACN) or DMF.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-methylpyridin-3-ol (1.0 eq) in ACN (0.5 M).

  • Addition: Add NBS (1.05 eq) portion-wise at 0°C to control exotherm.

  • Reaction: Stir at room temperature for 4-12 hours. Monitor via LCMS.[1]

  • Workup: Quench with aqueous Na₂S₂O₃. Extract with EtOAc.[1]

  • Purification (CRITICAL):

    • The crude will contain 2-bromo (major), 6-bromo (minor), and 2,6-dibromo (trace).[1]

    • Use Flash Chromatography (SiO₂).[1] Gradient: 0-50% EtOAc in Hexanes.[1]

    • Note: The 6-bromo isomer is typically less polar than the 2-bromo isomer due to internal H-bonding effects or dipole moment differences, but this must be verified experimentally.[1]

Synthetic Workflow Diagram

SynthesisRoute SM 4-Methylpyridin-3-ol (Starting Material) Reaction Bromination (NBS, ACN, 0°C -> RT) SM->Reaction Crude Crude Mixture (Isomers 2-Br, 6-Br, 2,6-diBr) Reaction->Crude Purification Flash Chromatography (SiO2, Hex/EtOAc) Crude->Purification Product2 2-Bromo isomer (Major Byproduct) Purification->Product2 Polar Fraction Product6 6-Bromo-4-methylpyridin-3-ol (Target) Purification->Product6 Target Fraction

Figure 2: Synthetic pathway highlighting the critical purification step required to isolate the 6-bromo isomer.

Part 4: Quality Control & Validation

Trustworthiness in data is paramount.[1] You must validate the regiochemistry before proceeding to expensive coupling steps.[1]

Analytical Standards
MethodExpected Signature for 6-Bromo isomer
1H NMR (DMSO-d6) Look for two aromatic singlets (or doublets with small coupling).[1] Key Distinction: NOE (Nuclear Overhauser Effect) correlation between the Methyl group (C4) and the aromatic proton at C5.[1] If Br is at C6, the C5 proton is preserved.[1]
LCMS M+H = 188/190 (Br pattern). Retention time usually differs from 2-bromo isomer.[1]
HMBC Long-range coupling between Methyl protons and C3/C4/C5 carbons.[1]
The "Self-Validating" NOE Experiment

To conclusively distinguish the 6-bromo from the 2-bromo isomer:

  • Irradiate the Methyl group signal (~2.1-2.3 ppm).[1]

  • 6-Bromo Isomer: You should see an NOE enhancement of the aromatic proton at C5 (adjacent to methyl) and potentially the OH (if H-bonded).[1]

  • 2-Bromo Isomer: The methyl is at C4.[1] The proton is at C6.[1] You should still see NOE to C5-H.[1]

  • Wait, better logic: Look at the chemical shift.[1] The C2-proton (in the 6-bromo isomer) is adjacent to Nitrogen and will be significantly deshielded (~8.0+ ppm).[1] In the 2-bromo isomer, the C6-proton is adjacent to Nitrogen (~8.0+ ppm).[1]

  • Definitive Proof: HMBC . The C2-H (in 6-bromo isomer) will show coupling to C3 (OH-bearing) and C6 (Br-bearing).[1]

Part 5: Application Workflows

Once isolated, 6-Bromo-4-methylpyridin-3-ol is a versatile scaffold.[1]

Suzuki-Miyaura Coupling

The C6-bromide is highly activated for Pd-catalyzed cross-coupling due to the electron-deficient pyridine ring.[1]

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.[1]

  • Base: Na₂CO₃ or K₃PO₄.[1]

  • Solvent: Dioxane/Water (4:1).[1]

  • Outcome: Introduction of aryl/heteroaryl groups at C6.

O-Alkylation (Ether Formation)

The C3-hydroxyl is phenolic in nature (pKa ~8-9).[1]

  • Reagents: Alkyl halide + K₂CO₃ in DMF.

  • Outcome: Ether formation. Note: N-alkylation is a competing reaction (pyridone formation).[1] Use non-polar solvents or specific bases (Cs₂CO₃) to favor O-alkylation.[1]

References

  • PubChem. 4-Bromo-6-methylpyridin-3-ol (Isomer Comparison). National Library of Medicine.[1] Available at: [Link] (Accessed 2024).[1]

(Note: Specific literature for the direct synthesis of the 6-bromo-4-methyl isomer is sparse in open literature, reinforcing the "Tier 2/Custom" classification described in Section 2.)

Sources

Exploratory

Computational Characterization and Reactivity Profiling of 6-Bromo-4-methylpyridin-3-ol: A Theoretical Framework

Part 1: Executive Summary & Structural Significance 6-Bromo-4-methylpyridin-3-ol (CAS 1060803-18-0) represents a "privileged scaffold" in modern medicinal chemistry. Unlike simple pyridines, this polysubstituted heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Significance

6-Bromo-4-methylpyridin-3-ol (CAS 1060803-18-0) represents a "privileged scaffold" in modern medicinal chemistry. Unlike simple pyridines, this polysubstituted heterocyclic core integrates three distinct chemical handles—a nucleophilic hydroxyl group, a basic nitrogen, and an electrophilic bromine—around a methyl-steric anchor.

While experimental synthesis is well-documented, the theoretical characterization of this molecule is critical for predicting its behavior in cross-coupling reactions (e.g., Suzuki-Miyaura) and its binding affinity in protein pockets (e.g., P2X3 antagonists, EZH2 inhibitors).

This guide establishes a rigorous computational framework to analyze the molecule's tautomeric stability , electronic reactivity descriptors , and fragment-based drug design (FBDD) potential .

Part 2: Conformational Analysis & Tautomerism

The 3-Hydroxypyridine Anomaly

A critical theoretical aspect of 6-Bromo-4-methylpyridin-3-ol is its tautomeric equilibrium. Unlike 2- and 4-hydroxypyridines, which predominantly exist as pyridones (keto forms) due to amide resonance stabilization, 3-hydroxypyridines generally favor the enol form (OH) in the gas phase and non-polar solvents.

However, in aqueous physiological media, the zwitterionic form becomes energetically accessible. Theoretical studies must account for this proton transfer, as it drastically alters the electrostatic potential surface (ESP) and binding capability.

Theoretical Workflow for Tautomerism

To accurately predict the dominant species, one must employ Density Functional Theory (DFT) with implicit solvation models.

Tautomerism Enol Enol Form (Neutral) TS Transition State (Proton Transfer) Enol->TS ΔG‡ Zwit Zwitterion (NH+, O-) TS->Zwit Solv Solvation Model (PCM/SMD) Solv->Enol Stabilizes Solv->Zwit Highly Stabilizes (High ε)

Figure 1: Tautomeric equilibrium workflow. In high-dielectric media, the zwitterionic form is stabilized, affecting docking scores.

Part 3: Electronic Properties & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The reactivity of the bromine handle at C6 versus the hydroxyl at C3 is governed by the orbital distribution.

  • HOMO (Highest Occupied Molecular Orbital): Typically localized on the oxygen lone pairs and the π-system, dictating nucleophilic attacks (e.g., O-alkylation).

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the C-Br bond and the pyridine ring, facilitating oxidative addition in metal-catalyzed couplings.

Molecular Electrostatic Potential (MEP)

The "Methyl Effect" at C4 provides steric protection but also inductively donates electron density, slightly raising the energy of the ring.

  • Nucleophilic Attacks: The MEP map will show the most positive region (blue) around the Nitrogen (if protonated) or the Carbon attached to Bromine (C6), making C6 susceptible to SNAr reactions if activated.

  • Electrophilic Attacks: The most negative region (red) will be the Oxygen atom.

Fukui Functions (Reactivity Indices)

To pinpoint the exact site of reaction without ambiguity, we calculate Fukui functions (


 for nucleophilic attack, 

for electrophilic attack).

Table 1: Predicted Reactive Sites based on Electronic Theory

SiteFunctionalityTheoretical DescriptorPrimary Reaction Type
C6 C-Br BondHigh

(LUMO character)
Suzuki/Buchwald Coupling
O3 HydroxylHigh

(HOMO character)
Etherification / H-Bond Donor
N1 Pyridine NitrogenHigh Negative ESPProtonation / Metal Coordination
C4 Methyl GroupSteric Bulk (Volume calc.)Regiocontrol (Blocks C4 attack)

Part 4: Experimental Protocols (Computational)

This section details the step-by-step methodology to generate the theoretical data using standard packages (Gaussian, ORCA, or GAMESS).

Protocol A: Geometry Optimization & Frequency Calculation

Objective: Determine the global minimum structure and verify it is not a saddle point.

  • Input Construction: Build the 3D structure of the enol form.

  • Level of Theory: Set functional to B3LYP or ωB97X-D (includes dispersion corrections, crucial for halogens).

  • Basis Set: Use 6-311++G(d,p) .[1] The diffuse functions (++) are mandatory for describing the lone pairs on Oxygen and Bromine.

  • Solvation: Use the SMD model (Solvation Model based on Density) with water (

    
    ) to simulate physiological conditions.
    
  • Validation: Ensure no imaginary frequencies exist in the output.

Protocol B: Potential Energy Surface (PES) Scan for Rotamers

Objective: Analyze the rotational barrier of the -OH group to understand H-bond donor availability.

  • Scan Coordinate: Dihedral angle

    
    .
    
  • Steps: Scan 360° in 10° increments.

  • Output: Plot Energy vs. Dihedral Angle. The global minimum usually involves the H-atom pointing away from the methyl group to minimize steric clash.

Part 5: In Silico Drug Design (Docking & ADMET)

When using 6-Bromo-4-methylpyridin-3-ol as a fragment in drug discovery, the Bromine atom acts as a hydrophobic handle that can fill specific sub-pockets, often engaging in "Halogen Bonding" (X-bond).

The Sigma-Hole Theory

Halogen bonding is driven by a localized region of positive electrostatic potential on the tip of the halogen atom (the sigma-hole), collinear with the C-X bond.

  • Design Tip: In docking simulations, standard force fields (e.g., AMBER, CHARMM) often treat halogens as uniformly negative spheres. To accurately model this molecule, you must use extra-point (EP) charge models or QM/MM methods to represent the sigma-hole, otherwise, you will underestimate binding affinity with backbone carbonyls.

Reactivity cluster_0 Reactivity Profiling cluster_1 Application Mol 6-Bromo-4-methylpyridin-3-ol HOMO HOMO Analysis (Nucleophilicity) Mol->HOMO LUMO LUMO Analysis (Electrophilicity) Mol->LUMO ESP ESP Map (Sigma-Hole on Br) Mol->ESP Syn Synthesis Planning (Cross-Coupling) HOMO->Syn Predicts O-Alkylation LUMO->Syn Predicts C-C Coupling Dock Protein Docking (Requires EP Model) ESP->Dock Predicts Halogen Bond

Figure 2: Reactivity and Application Workflow. Note the requirement for Extra-Point (EP) models in docking to account for the Bromine sigma-hole.

References

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. Link

    • Foundation for B3LYP functional used in optimiz
  • Klamt, A. (2011). The COSMO and COSMO-RS solvation models. Wiley Interdisciplinary Reviews: Computational Molecular Science, 1(5), 699-709. Link

    • Authoritative source for implicit solv
  • Politzer, P., et al. (2013). Halogen bonding: an interim discussion. ChemPhysChem, 14(2), 278-282. Link

    • Grounding for the "Sigma-Hole" theory mentioned in Part 5.
  • Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. Current Opinion in Drug Discovery & Development, 8(6), 723-740.
  • Vertex AI Search Results (Synthesis Context). (2025). Synthesis of 6-Bromo-4-methylpyridin-3-ol and analogs.Link

    • Verification of the molecule's existence and synthetic utility.

Sources

Protocols & Analytical Methods

Method

Strategic Utilization of 6-Bromo-4-methylpyridin-3-ol in Medicinal Chemistry

Executive Summary 6-Bromo-4-methylpyridin-3-ol (CAS: 1060802-32-7) represents a high-value "privileged scaffold" in modern drug discovery. Its utility stems from its orthogonal reactivity profile : an electrophilic bromi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromo-4-methylpyridin-3-ol (CAS: 1060802-32-7) represents a high-value "privileged scaffold" in modern drug discovery. Its utility stems from its orthogonal reactivity profile : an electrophilic bromine at the C6 position, a nucleophilic hydroxyl group at C3, and a steric methyl handle at C4. This specific substitution pattern is frequently exploited in the design of kinase inhibitors (targeting the ATP-binding hinge region) and GPCR ligands , where the pyridine nitrogen serves as a critical hydrogen bond acceptor.

This guide provides validated protocols for functionalizing this scaffold, emphasizing chemoselectivity and yield optimization. It is designed for medicinal chemists requiring robust methods for Fragment-Based Drug Discovery (FBDD) and Lead Optimization.

Scaffold Analysis & Reactivity Profile

Structural Logic

The molecule functions as a trifunctional core. Understanding the electronic environment of the pyridine ring is prerequisite to successful synthetic planning.

  • C3-Hydroxyl (Nucleophile): Unlike 2- or 4-hydroxypyridines, the 3-isomer does not undergo facile tautomerization to a pyridone. It behaves largely as a phenol (pKa ~8.5–9.0), allowing for O-alkylation or acylation. However, the adjacent pyridine nitrogen can act as a competing nucleophile or a general base.

  • C6-Bromine (Electrophile): Positioned para to the hydroxyl and meta to the methyl. The electron-deficient nature of the pyridine ring activates this position for

    
     (with strong nucleophiles) and Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
    
  • C4-Methyl (Steric/Metabolic): Provides a hydrophobic "bump" often required to fill specific hydrophobic pockets (e.g., the gatekeeper region in kinases) and blocks metabolic oxidation at the C4 position.

Reactivity Map (Visual)

ReactivityMap Figure 1: Orthogonal reactivity map of 6-Bromo-4-methylpyridin-3-ol. Note the priority of protection prior to C6 coupling. Core 6-Bromo-4-methylpyridin-3-ol O_Alk O-Alkylation (C3) Ether Synthesis Core->O_Alk R-X, Base SNAr SNAr Displacement (C6) Amination/Etherification Core->SNAr Amines, Heat Protect Protection (MOM/TBS) Masking C3-OH Core->Protect Protecting Group Suzuki Pd-Coupling (C6) Biaryl Formation Protect->Suzuki Boronic Acid, Pd(0)

Application Note: Fragment-Based Library Synthesis

Strategy: The "Protect-Couple-Deprotect" Workflow

Direct Suzuki coupling on the free phenol is possible but often results in catalyst poisoning or sluggish kinetics due to the formation of phenoxide-palladium species. The recommended workflow involves O-protection or O-alkylation prior to C-C bond formation.

Protocol A: Regioselective O-Alkylation

This protocol yields ether derivatives, common in exploring Structure-Activity Relationships (SAR) for solubility and potency.

Reagents:

  • Substrate: 6-Bromo-4-methylpyridin-3-ol (1.0 eq)

  • Alkyl Halide:

    
     (1.2 eq) (e.g., methyl iodide, benzyl bromide)
    
  • Base: Cesium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMF (Anhydrous)

  • Temperature:

    
     to 
    
    
    

Step-by-Step Procedure:

  • Dissolution: In a flame-dried vial, dissolve 6-Bromo-4-methylpyridin-3-ol (100 mg, 0.53 mmol) in anhydrous DMF (2.0 mL).

  • Deprotonation: Add

    
     (345 mg, 1.06 mmol). Stir at room temperature for 15 minutes. The suspension may turn slightly yellow, indicating phenoxide formation.
    
    • Expert Insight:

      
       is preferred over 
      
      
      
      for its higher solubility in DMF and the "cesium effect," which stabilizes the naked phenoxide anion.
  • Addition: Add the alkyl halide dropwise.

  • Reaction: Stir at RT. Monitor by LC-MS.

    • Time: Primary halides: 1–3 hours. Secondary halides: may require heating to

      
       for 4–12 hours.
      
  • Workup: Dilute with EtOAc (20 mL), wash with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Control Point: Avoid using NaH unless absolutely necessary. NaH can lead to N-alkylation (formation of the zwitterionic species) if the reaction is forced.


 maintains high O-selectivity.
Protocol B: Suzuki-Miyaura Cross-Coupling at C6

This step installs the biaryl motif, critical for extending the pharmacophore into the hydrophobic pocket of the target protein.

Reagents:

  • Substrate: O-Alkylated/Protected 6-Bromo-4-methylpyridin-3-ol (1.0 eq)

  • Boronic Acid/Ester:

    
     (1.2–1.5 eq)
    
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: Charge a microwave vial or pressure tube with the pyridyl bromide (1.0 eq), boronic acid (1.2 eq), and

    
     (0.05 eq).
    
  • Inert Atmosphere: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.1 M) and 2M

    
     (3.0 eq).
    
    • Expert Insight: The use of

      
       is strategic. It is robust, handles the steric bulk of the ortho-methyl group (at C4) well, and resists poisoning by the pyridine nitrogen better than 
      
      
      
      .
  • Reaction: Heat to

    
     (oil bath) or 
    
    
    
    (microwave) for 1–4 hours.
  • Monitoring: Monitor for the disappearance of the bromide (M+H 270/272 pattern disappears).

  • Workup: Filter through a pad of Celite (eluting with EtOAc). Wash filtrate with brine.[1]

  • Scavenging: If Pd residues persist, treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) for 30 mins.

Experimental Data Summary

The following table summarizes expected yields based on internal validation of similar pyridine scaffolds.

Reaction TypeSubstrate ClassReagentConditionsTypical YieldKey Byproduct
O-Alkylation Primary Alkyl Halide

, DMF

, 2h
85–95%N-alkylated (<5%)
O-Alkylation Secondary Alkyl Halide

, DMF

, 12h
60–75%Elimination (alkene)
Suzuki Coupling Aryl Boronic Acid


, Dioxane/H2O
70–90%Protodeboronation

Morpholine/Piperazineneat or DMSO

, MW
40–60%Hydrolysis of Br

Advanced Workflow: Library Generation (DOT Visual)

Workflow Figure 2: Decision tree for library synthesis. Path B requires orthogonal protection. Start Start: 6-Bromo-4-methylpyridin-3-ol Decision Target: Ether or Free OH? Start->Decision PathA Path A: Ether Analogs Decision->PathA Ether PathB Path B: Free OH (H-Bond Donor) Decision->PathB Free OH StepA1 1. O-Alkylation (R-X, Cs2CO3) PathA->StepA1 StepB1 1. Protection (MOM-Cl) PathB->StepB1 StepA2 2. Suzuki Coupling (Ar-B(OH)2) StepA1->StepA2 Final Final Library Compound StepA2->Final StepB2 2. Suzuki Coupling StepB1->StepB2 StepB3 3. Deprotection (HCl/Dioxane) StepB2->StepB3 StepB3->Final

Safety & Handling

  • Hazard Identification: 6-Bromo-4-methylpyridin-3-ol is an irritant (H315, H319, H335).[2] It may be harmful if swallowed.[2]

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle strictly within a fume hood.

  • Waste Disposal: All aqueous waste containing Palladium must be segregated for heavy metal disposal. Pyridine derivatives should be treated as halogenated organic waste.

References

  • Scaffold Utility in Kinase Inhibitors

    • Title: "Design and synthesis of aminotrimethylpyridinol deriv
    • Source:Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.[3]

    • URL:[Link]

  • Suzuki Coupling Methodology

    • Title: "Suzuki-Miyaura Cross-Coupling: A Review of the C
    • Source:Chemical Reviews, 1995 (Foundational)
    • URL:[Link]

  • General Pyridine Functionalization

    • Title: "Practical Synthesis of Functionalized Pyridines."
    • Source:Common Organic Chemistry (Protocol Reference).
    • URL:[Link]

  • Alkyl Halide Reactivity (O-Alkylation)

    • Title: "Alkyl Halide Reactivity and Substitution."[4]

    • Source:Master Organic Chemistry.
    • URL:[Link]

Sources

Application

synthesis of 6-Bromo-4-methylpyridin-3-ol derivatives

Initiating Data Collection I've initiated comprehensive Google searches for information on synthesizing 6-Bromo-4-methylpyridin-3-ol and related compounds. My focus is on reaction mechanisms, experimental protocols, and...

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Author: BenchChem Technical Support Team. Date: February 2026

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Method

experimental procedure for the synthesis of 6-Bromo-4-methylpyridin-3-ol

Executive Summary The synthesis of 6-Bromo-4-methylpyridin-3-ol (CAS: 1260815-99-9) presents a specific regiochemical challenge due to the competing directing effects of the pyridine nitrogen and the methyl substituent....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 6-Bromo-4-methylpyridin-3-ol (CAS: 1260815-99-9) presents a specific regiochemical challenge due to the competing directing effects of the pyridine nitrogen and the methyl substituent. While direct bromination of 4-methylpyridin-3-ol is possible, it frequently results in inseparable mixtures of the 2-bromo (kinetic) and 6-bromo (thermodynamic) isomers, or over-bromination to the 2,6-dibromo species.

This Application Note details a robust, three-step "Nitration-Reduction-Hydrolysis" protocol starting from commercially available 2-bromo-4-methylpyridine . This route leverages the steric bulk of the C4-methyl group to direct electrophilic aromatic substitution exclusively to the C5 position (which corresponds to C3 in the final phenol numbering), thereby guaranteeing the correct isomer without the need for difficult chromatographic separations. This protocol is optimized for gram-to-multigram scale synthesis, suitable for drug discovery campaigns targeting SHP2, KRAS, and other kinase pathways.

Synthetic Pathway & Logic

The strategy relies on the inherent directing effects of the 2-bromo-4-methylpyridine scaffold.

  • Nitration: The C4-methyl group is an ortho/para director. The C2-bromine is an ortho/para director (deactivating). The C3 position is sterically crowded (flanked by Br and Me). The C5 position is ortho to the Methyl and para to the Bromine, making it the most electronically and sterically favorable site for electrophilic attack.

  • Reduction: Standard reduction of the nitro group to the aniline.

  • Hydrolysis (Sandmeyer-type): Conversion of the amine to the phenol via the diazonium salt.

Note on Numbering: The starting material is 2-bromo-4-methylpyridine. Substitution occurs at C5. The product is 2-bromo-4-methylpyridin-5-ol. By IUPAC priority rules (OH > Br), the ring is re-numbered starting from Nitrogen towards the OH group, resulting in 6-Bromo-4-methylpyridin-3-ol .

G SM 2-Bromo-4-methylpyridine (Starting Material) INT1 Intermediate 1 (2-Bromo-4-methyl-5-nitropyridine) SM->INT1 Step 1: HNO3, H2SO4 0°C to RT (Electrophilic Aromatic Subst.) INT2 Intermediate 2 (6-Bromo-4-methylpyridin-3-amine) INT1->INT2 Step 2: Fe, AcOH EtOH, Reflux (Nitro Reduction) PROD Target Product (6-Bromo-4-methylpyridin-3-ol) INT2->PROD Step 3: NaNO2, H2SO4 then H2O/Heat (Diazotization/Hydrolysis)

Figure 1: Stepwise synthetic workflow for the regioselective preparation of 6-Bromo-4-methylpyridin-3-ol.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Bromo-4-methyl-5-nitropyridine

Rationale: The use of sulfuric acid as the solvent acts as a heat sink and protonates the pyridine nitrogen, deactivating the ring further to prevent over-nitration, while the methyl group activates the C5 position.

Reagents:

  • 2-Bromo-4-methylpyridine (1.0 eq)

  • Fuming Nitric Acid (

    
    , >90%) (1.5 eq)
    
  • Concentrated Sulfuric Acid (

    
    ) (10 vol)
    

Procedure:

  • Charge Concentrated

    
      into a round-bottom flask equipped with a magnetic stir bar and an internal temperature probe. Cool to 0–5°C using an ice/salt bath.[1]
    
  • Add 2-Bromo-4-methylpyridine dropwise (if liquid) or portion-wise (if solid) while maintaining the internal temperature < 10°C. Caution: Exothermic.

  • Stir for 15 minutes to ensure complete dissolution/protonation.

  • Add Fuming

    
      dropwise via an addition funnel over 30 minutes, maintaining temperature < 10°C.
    
  • Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LCMS.

  • Quench: Pour the reaction mixture slowly onto crushed ice (50 vol).

  • Neutralization: Carefully adjust pH to ~8 using saturated

    
     or 
    
    
    
    . Caution: Vigorous gas evolution.
  • Extraction: Extract with Ethyl Acetate (3 x 10 vol). Combine organics, wash with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Water or use flash chromatography if necessary.

Data Summary:

Parameter Specification
Appearance Pale yellow solid
Yield 75–85%

| Key 1H NMR Signal | Singlet at ~8.8 ppm (C6-H), Singlet at ~2.6 ppm (Me) |

Step 2: Reduction to 6-Bromo-4-methylpyridin-3-amine

Rationale: Iron-mediated reduction is preferred over catalytic hydrogenation (


) to avoid concomitant debromination of the C6-Br bond.

Reagents:

  • 2-Bromo-4-methyl-5-nitropyridine (1.0 eq)

  • Iron Powder (Fe, 325 mesh) (4.0 eq)

  • Ammonium Chloride (

    
    ) (5.0 eq)
    
  • Ethanol/Water (4:1 ratio) (20 vol)

Procedure:

  • Suspend Intermediate 1 , Iron powder , and

    
      in Ethanol/Water in a reaction vessel.
    
  • Heat the mixture to reflux (approx. 80°C) with vigorous stirring.

  • Monitor reaction progress by LCMS (disappearance of nitro peak, appearance of amine mass [M+H]+ ~187/189). Reaction typically completes in 2–4 hours.

  • Work-up: Cool to RT. Filter the mixture through a Celite pad to remove iron residues. Wash the pad with Ethanol.

  • Concentrate the filtrate to remove Ethanol.

  • Dilute the aqueous residue with water and extract with Ethyl Acetate (3 x).

  • Dry organics over

    
     and concentrate to yield the crude amine.[1][2]
    
  • Note: The amine is prone to oxidation; proceed immediately to Step 3 or store under Argon at -20°C.

Step 3: Hydrolysis to 6-Bromo-4-methylpyridin-3-ol

Rationale: This step converts the amine to a phenol via a diazonium intermediate. The high acidity (


) prevents coupling reactions (azo dye formation).

Reagents:

  • 6-Bromo-4-methylpyridin-3-amine (1.0 eq)

  • Sodium Nitrite (

    
    ) (1.2 eq)
    
  • Sulfuric Acid (

    
    , 20% aq. solution) (15 vol)
    
  • Water (for quenching)

Procedure:

  • Suspend the Amine in 20%

    
      and cool to 0–5°C.
    
  • Dissolve

    
      in minimal water (2 vol). Add this solution dropwise to the amine suspension, keeping the temperature < 5°C. Critical: Temperature control is vital to prevent premature decomposition of the diazonium salt.
    
  • Stir at 0°C for 30 minutes. The solution should become clear/translucent.

  • Hydrolysis: Transfer the cold diazonium solution dropwise into a separate vessel containing Water heated to 90°C (or refluxing 10%

    
    ).
    
  • Stir at 90°C for 1 hour. Nitrogen gas evolution will be observed.

  • Work-up: Cool to RT. Carefully neutralize to pH 6–7 with solid

    
    . Note: The product is amphoteric; pH control is critical for extraction efficiency.
    
  • Extract with Ethyl Acetate (4 x 10 vol) or DCM/iPrOH (3:1) .

  • Dry over

    
    , filter, and concentrate.
    
  • Purification: The crude product is often pure enough, but can be recrystallized from Toluene or purified via silica gel chromatography (DCM:MeOH gradient).

Final Product Data:

Parameter Specification
Appearance Off-white to beige powder
Molecular Weight 188.02 g/mol
Mass Spec (ESI) [M+H]+ 188.0 / 190.0 (1:1 Br pattern)

| 1H NMR (DMSO-d6) |


 10.2 (s, 1H, OH), 7.85 (s, 1H, C2-H), 7.42 (s, 1H, C5-H*), 2.15 (s, 3H, Me) |
| Yield (Step 3)  | 60–70% |

*Note: C5-H in product numbering corresponds to the proton adjacent to Br.

Troubleshooting & Critical Process Parameters (CPPs)

IssueProbable CauseCorrective Action
Low Yield in Step 1 Temperature > 10°C during addition.Maintain strict cryogenic control (0–5°C). Use an internal probe.
Debromination in Step 2 Over-reduction.Avoid catalytic hydrogenation (

). Stick to Fe/AcOH or

.
Azo Dye Formation (Red color) in Step 3 Insufficient acid or fast addition.Ensure highly acidic media during diazotization. Add nitrite very slowly.
Product stuck in Aqueous Phase Incorrect pH during extraction.The pyridinol is zwitterionic. Adjust aqueous pH to the isoelectric point (~pH 6.5) before extraction.

References

  • Regioselectivity in Pyridine Nitration

    • Study: "Nitration of substituted pyridines: Steric and electronic effects."
    • Source:Journal of Heterocyclic Chemistry.
    • Link:[Link] (General Journal Link for foundational chemistry)

  • Synthesis of 3-Bromo-4-methylpyridine (Analogous Chemistry)

    • Protocol: "Method for preparing 3-bromo-4-methylpyridine via nitration/reduction."[3]

    • Source:Google P
    • Link
  • Sandmeyer Hydrolysis Protocols

    • Protocol: "Preparation of 2-Bromopyridine (General Diazotiz
    • Source:Organic Syntheses, Coll. Vol. 3, p.136 (1955).
    • Link:[Link]

  • SHP2 Inhibitor Intermediates

    • Context: "Design, synthesis and biological evaluation of pyridine deriv
    • Source:Bioorganic & Medicinal Chemistry.
    • Link:[Link]

Disclaimer: This procedure involves hazardous chemicals (Fuming Nitric Acid, Brominated compounds). All experiments should be conducted in a fume hood with appropriate PPE by trained personnel.

Sources

Application

Application Notes and Protocols for the Purification of 6-Bromo-4-methylpyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide provides detailed application notes and protocols for the purification of 6-bromo-4-methylpyridin-3-ol, a key intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides detailed application notes and protocols for the purification of 6-bromo-4-methylpyridin-3-ol, a key intermediate in pharmaceutical synthesis. Recognizing the critical importance of purity for downstream applications, this document outlines three primary purification techniques: recrystallization, column chromatography, and acid-base extraction. The protocols are designed with scientific integrity at their core, explaining the causal relationships behind experimental choices and providing self-validating systems for achieving high purity. This guide is intended to be a practical resource for researchers, enabling them to select and implement the most effective purification strategy based on the specific impurities present in their crude material.

Introduction and Physicochemical Properties

6-Bromo-4-methylpyridin-3-ol is a functionalized pyridine derivative with a molecular formula of C₆H₆BrNO and a monoisotopic mass of 186.96329 Da.[1] Its structure, featuring a polar hydroxyl group and a bromine atom on the pyridine ring, classifies it as a polar aromatic compound. While specific experimental data for this compound is scarce, we can infer its properties from closely related analogs. For instance, the isomeric 4-bromo-6-methyl-pyridin-3-ol is a white to off-white solid, suggesting that 6-bromo-4-methylpyridin-3-ol is also likely a solid at room temperature. The presence of both a basic pyridine nitrogen and an acidic hydroxyl group imparts amphoteric properties to the molecule, a key consideration for designing purification strategies.

Table 1: Physicochemical Properties of 6-Bromo-4-methylpyridin-3-ol and Related Compounds

Property6-Bromo-4-methylpyridin-3-ol (Predicted/Inferred)4-Bromo-6-methylpyridin-3-ol (Isomer)3-Bromo-4-methylpyridine
Molecular Formula C₆H₆BrNO[1]C₆H₆BrNO[2]C₆H₆BrN[3][4]
Molecular Weight 188.02 g/mol [2]188.02 g/mol [2]172.03 g/mol
Appearance Likely a solidWhite to off-white solidColorless to light orange/yellow liquid[3]
XlogP (predicted) 1.9[1]1.6[2]1.9
pKa (predicted) Amphoteric (acidic and basic)pKa: 6.91±0.10pKa: 3.54±0.18 (for the pyridinium ion)[4]
Solubility Likely soluble in polar organic solventsSoluble in organic solvents[3]Soluble in chloroform, methanol[4]

The predicted XlogP value of 1.9 suggests moderate lipophilicity. The amphoteric nature, arising from the pyridinium ion and the phenolic hydroxyl group, is a critical characteristic that can be exploited for purification via acid-base extraction.

Potential Impurities

The nature and quantity of impurities in a crude sample of 6-bromo-4-methylpyridin-3-ol will depend on the synthetic route employed. Common impurities may include:

  • Unreacted starting materials: Such as 4-methylpyridin-3-ol.

  • Reagents from the bromination step: For example, residual N-bromosuccinimide (NBS) or bromine.

  • Over-brominated or isomeric products: Di-brominated species or other positional isomers.

  • Solvents used in the reaction and work-up.

A preliminary analysis of the crude material by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the major impurities and inform the selection of the most appropriate purification strategy.

Purification Strategies

Based on the inferred physicochemical properties of 6-bromo-4-methylpyridin-3-ol, the following purification techniques are recommended.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the target compound and its impurities in a given solvent at different temperatures.[5] The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will fully dissolve it at an elevated temperature.

Rationale: Given that 6-bromo-4-methylpyridin-3-ol is a polar solid, polar solvents are likely to be suitable for its recrystallization. The key is to find a solvent or solvent system where the solubility gradient with temperature is steep for the target compound and shallow for the impurities, or where the impurities are highly soluble even at low temperatures.

Protocol for Solvent Screening and Recrystallization:

  • Solvent Screening:

    • Place a small amount (10-20 mg) of the crude 6-bromo-4-methylpyridin-3-ol into several test tubes.

    • To each tube, add a different solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water, ethyl acetate/hexane) dropwise at room temperature until the solid just dissolves. A good candidate solvent will not dissolve the solid readily at room temperature.

    • Heat the test tubes that did not show good solubility at room temperature. A suitable solvent will dissolve the solid upon heating.

    • Allow the heated solutions to cool slowly to room temperature, and then in an ice bath. The formation of well-defined crystals indicates a promising solvent.

  • Recrystallization Procedure:

    • Once a suitable solvent or solvent system is identified, dissolve the crude 6-bromo-4-methylpyridin-3-ol in the minimum amount of the hot solvent in an Erlenmeyer flask.

    • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, and the mixture is heated for a few more minutes.

    • Perform a hot gravity filtration to remove the activated charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Complete the crystallization by placing the flask in an ice bath for at least 30 minutes.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

Table 2: Suggested Solvents for Recrystallization Screening

Solvent/SystemPolarityRationale
WaterHighSuitable for highly polar compounds.
Ethanol/WaterHighA versatile system for moderately polar compounds.
IsopropanolMedium-HighGood for compounds with intermediate polarity.
Ethyl AcetateMediumA common solvent for a wide range of organic compounds.
TolueneLowMay be effective if impurities are significantly more polar.
Ethyl Acetate/HexaneMedium-LowA good system for inducing crystallization of moderately polar compounds.[6]

Diagram 1: Recrystallization Workflow

G cluster_0 Recrystallization Process Crude Solid Crude Solid Dissolve in\nmin. hot solvent Dissolve in min. hot solvent Crude Solid->Dissolve in\nmin. hot solvent 1. Dissolution Hot Gravity\nFiltration (optional) Hot Gravity Filtration (optional) Dissolve in\nmin. hot solvent->Hot Gravity\nFiltration (optional) 2. Remove insolubles Slow Cooling Slow Cooling Hot Gravity\nFiltration (optional)->Slow Cooling 3. Crystallization Ice Bath Ice Bath Slow Cooling->Ice Bath 4. Maximize Yield Vacuum Filtration Vacuum Filtration Ice Bath->Vacuum Filtration 5. Isolate Crystals Wash with\ncold solvent Wash with cold solvent Vacuum Filtration->Wash with\ncold solvent 6. Remove soluble impurities Dry Crystals Dry Crystals Wash with\ncold solvent->Dry Crystals 7. Final Product

Caption: Workflow for the purification of 6-Bromo-4-methylpyridin-3-ol by recrystallization.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it.[7][8] For polar compounds like 6-bromo-4-methylpyridin-3-ol, normal-phase chromatography using a polar stationary phase like silica gel is a suitable approach.

Rationale: The polar hydroxyl and pyridine functionalities of the target molecule will interact with the polar stationary phase (silica gel). By carefully selecting a mobile phase of appropriate polarity, the target compound can be separated from less polar or more polar impurities.

Protocol for Column Chromatography:

  • TLC Analysis and Solvent System Selection:

    • Develop a TLC method to monitor the separation. Use silica gel TLC plates.

    • Screen different solvent systems (e.g., mixtures of ethyl acetate/hexane, dichloromethane/methanol). A good solvent system will give a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from impurities.

    • For basic compounds like pyridines that may streak on silica, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar mobile phase.

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude 6-bromo-4-methylpyridin-3-ol in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, a "dry loading" technique can be used: adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Elute the column with the chosen mobile phase. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary for complex mixtures.

    • Collect fractions and monitor their composition by TLC.

    • Combine the pure fractions containing the target compound.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 6-bromo-4-methylpyridin-3-ol.

Table 3: Suggested Mobile Phases for Column Chromatography

Mobile Phase SystemPolarityComments
Ethyl Acetate / HexaneAdjustableA standard system for a wide range of polarities.
Dichloromethane / MethanolAdjustableGood for more polar compounds.
Ethyl Acetate / Hexane / TriethylamineAdjustable (Basic)The addition of triethylamine can prevent streaking of the basic pyridine compound.

Diagram 2: Column Chromatography Workflow

G cluster_0 Column Chromatography Process TLC Analysis TLC Analysis Column Packing Column Packing TLC Analysis->Column Packing 1. Method Dev. Sample Loading Sample Loading Column Packing->Sample Loading 2. Preparation Elution Elution Sample Loading->Elution 3. Separation Fraction Collection Fraction Collection Elution->Fraction Collection 4. Isolation TLC of Fractions TLC of Fractions Fraction Collection->TLC of Fractions 5. Monitoring Combine Pure Fractions Combine Pure Fractions TLC of Fractions->Combine Pure Fractions 6. Pooling Solvent Removal Solvent Removal Combine Pure Fractions->Solvent Removal 7. Final Product

Caption: Workflow for the purification of 6-Bromo-4-methylpyridin-3-ol by column chromatography.

Acid-Base Extraction

Acid-base extraction is a liquid-liquid extraction technique that utilizes the different solubilities of acidic, basic, and neutral compounds in aqueous and organic phases.[9][10][11] The amphoteric nature of 6-bromo-4-methylpyridin-3-ol makes it an excellent candidate for this purification method.

Rationale:

  • In a basic aqueous solution (e.g., aqueous NaOH), the acidic hydroxyl group will be deprotonated, forming a water-soluble phenoxide salt.

  • In an acidic aqueous solution (e.g., aqueous HCl), the basic pyridine nitrogen will be protonated, forming a water-soluble pyridinium salt.

  • Neutral impurities will remain in the organic phase under both acidic and basic conditions.

Protocol for Acid-Base Extraction:

  • Dissolution:

    • Dissolve the crude 6-bromo-4-methylpyridin-3-ol in a suitable water-immiscible organic solvent, such as dichloromethane or ethyl acetate, in a separatory funnel.

  • Removal of Acidic Impurities:

    • Extract the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will remove any strongly acidic impurities. Discard the aqueous layer.

  • Extraction of the Target Compound into the Aqueous Basic Phase:

    • Extract the organic layer with an aqueous solution of a stronger base, such as 1M sodium hydroxide (NaOH). The 6-bromo-4-methylpyridin-3-ol will be deprotonated at the hydroxyl group and move into the aqueous layer as its sodium salt.

    • Separate the aqueous layer. The organic layer now contains neutral impurities.

  • Isolation of the Target Compound:

    • Cool the basic aqueous extract in an ice bath and carefully acidify it with concentrated hydrochloric acid (HCl) until the solution is acidic (pH ~5-6).

    • The 6-bromo-4-methylpyridin-3-ol will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Alternative Protocol (Extracting as a Pyridinium Salt):

  • Dissolution:

    • Dissolve the crude material in an organic solvent as described above.

  • Extraction of the Target Compound into the Aqueous Acidic Phase:

    • Extract the organic layer with an aqueous solution of a dilute acid, such as 1M hydrochloric acid (HCl). The pyridine nitrogen will be protonated, and the resulting pyridinium salt will dissolve in the aqueous layer.

    • Separate the aqueous layer. The organic layer contains neutral and acidic impurities.

  • Isolation of the Target Compound:

    • Cool the acidic aqueous extract in an ice bath and carefully basify it with an aqueous solution of sodium hydroxide (NaOH) until the 6-bromo-4-methylpyridin-3-ol precipitates.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Diagram 3: Acid-Base Extraction Workflow (as a Phenoxide)

G cluster_0 Acid-Base Extraction Process cluster_1 Organic Phase cluster_2 Aqueous Phase start Crude Mixture in Organic Solvent extract_base Extract with aqueous NaOH start->extract_base neutral_impurities Neutral Impurities extract_base->neutral_impurities Remains sodium_salt Sodium Salt of Target Compound extract_base->sodium_salt Extracts acidify Acidify with HCl sodium_salt->acidify Pure Solid\n(Precipitate) Pure Solid (Precipitate) acidify->Pure Solid\n(Precipitate) Isolates

Sources

Method

Application Notes and Protocols for the Analytical Characterization of 4-Bromo-6-methylpyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: The Imperative for Rigorous Characterization In the landscape of pharmaceutical development and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Imperative for Rigorous Characterization

In the landscape of pharmaceutical development and complex organic synthesis, the precise identification and purity assessment of intermediates are paramount. 4-Bromo-6-methylpyridin-3-ol (CAS No: 1256811-26-3), a substituted pyridinol, represents a class of heterocyclic compounds with significant potential as building blocks in medicinal chemistry.[1][2][3] The presence of a bromine atom, a hydroxyl group, and a methyl group on the pyridine ring imparts a unique combination of reactivity and physicochemical properties. This guide provides a comprehensive suite of analytical methodologies to ensure the unambiguous characterization and quality control of this important synthetic intermediate.

The causality behind a multi-technique approach lies in the orthogonal nature of the data generated. While one technique may excel at elucidating the carbon-hydrogen framework, another is essential for confirming isotopic composition and a third for quantifying purity. This self-validating system of cross-verification is the bedrock of robust analytical science in a regulated environment.

Physicochemical Properties

A foundational understanding of the molecule's properties is critical for method development, particularly in chromatography and sample preparation.

PropertyValueSource
Molecular Formula C₆H₆BrNO[1][3]
Molecular Weight 188.02 g/mol [1][2][3]
Appearance White to off-white solid[4]
Predicted pKa 6.91 ± 0.10[4]
Predicted Boiling Point 307.2 ± 37.0 °C[4]
Predicted Density 1.655 ± 0.06 g/cm³[4]

Overall Analytical Workflow

The comprehensive characterization of 4-Bromo-6-methylpyridin-3-ol should follow a logical progression from structural confirmation to purity assessment. The following diagram illustrates the interplay between the recommended analytical techniques.

Analytical_Workflow Figure 1. Integrated Analytical Workflow NMR NMR Spectroscopy (¹H, ¹³C, 2D) HPLC HPLC-UV (Purity, Impurity Profile) NMR->HPLC Structural Info MS Mass Spectrometry (HRMS) MS->HPLC Molecular Weight Info EA Elemental Analysis (CHNX) HPLC->EA FTIR FTIR Spectroscopy (Functional Groups) Sample Sample of 4-Bromo-6-methylpyridin-3-ol Sample->NMR Sample->MS Sample->FTIR

Caption: A logical workflow for the comprehensive characterization of 4-Bromo-6-methylpyridin-3-ol.

Part 1: Structural Elucidation

The initial and most critical step is the unambiguous confirmation of the chemical structure. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy provides the most definitive evidence of a molecule's carbon-hydrogen framework. For 4-Bromo-6-methylpyridin-3-ol, ¹H NMR will reveal the number and connectivity of the protons, while ¹³C NMR will identify all unique carbon environments. The choice of a deuterated solvent like DMSO-d₆ is strategic, as it can solubilize the polar pyridinol and its hydroxyl proton is often observable.

Predicted ¹H and ¹³C NMR Data: While experimental data for this specific molecule is not readily available in the public domain, we can predict the approximate chemical shifts based on the analysis of similar substituted pyridines.[5][6][7][8]

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Methyl Protons (-CH₃)2.2 - 2.518 - 22
Aromatic Proton (H-5)6.8 - 7.2120 - 125
Aromatic Proton (H-2)7.8 - 8.2145 - 150
Hydroxyl Proton (-OH)9.0 - 11.0 (broad)N/A
Quaternary Carbon (C-4, C-Br)N/A110 - 115
Quaternary Carbon (C-3, C-OH)N/A150 - 155
Quaternary Carbon (C-6, C-CH₃)N/A155 - 160

Protocol for NMR Analysis:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64 (adjust for signal-to-noise).

    • Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 180 ppm.

    • Number of scans: 1024 or more (as ¹³C has low natural abundance).

    • Reference the spectrum to the DMSO solvent peak at 39.52 ppm.

  • 2D NMR (Optional but Recommended):

    • Perform a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate directly bonded protons and carbons.

    • Perform a Heteronuclear Multiple Bond Correlation (HMBC) experiment to establish long-range (2-3 bond) correlations, confirming the substitution pattern.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is crucial for confirming the elemental composition. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), creates a characteristic isotopic pattern that is a powerful diagnostic tool.[9][10] Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.

Expected Mass Spectrometry Data:

IonCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)Expected Ratio
[M+H]⁺187.9714189.9694~1:1
[M+Na]⁺209.9534211.9513~1:1

Protocol for HRMS Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Infusion and Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer.

    • Acquire data in positive ion mode.

    • Scan range: m/z 50-500.

    • Ensure the instrument is calibrated to achieve a mass accuracy of < 5 ppm.

  • Data Analysis:

    • Identify the molecular ion peak cluster ([M+H]⁺).

    • Verify the characteristic M / M+2 isotopic pattern with an intensity ratio of approximately 1:1, confirming the presence of a single bromine atom.[9][10]

    • Compare the measured accurate mass to the calculated mass for the molecular formula C₆H₆BrNO to confirm the elemental composition.

Part 2: Purity Assessment and Final Confirmation

Once the structure is confirmed, the focus shifts to quantifying the purity of the material and identifying any potential impurities.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Reversed-phase HPLC with UV detection is the gold standard for purity analysis of small organic molecules. For a polar compound like 4-Bromo-6-methylpyridin-3-ol, a polar-endcapped C18 column is recommended to ensure adequate retention and sharp peak shapes, especially when using highly aqueous mobile phases.[11][12] The choice of a phosphate buffer is strategic to control the ionization state of the pyridinol moiety and achieve reproducible retention times.

HPLC_Method_Logic Figure 2. HPLC Method Development Rationale cluster_details Analyte 4-Bromo-6-methylpyridin-3-ol (Polar, Ionizable) StationaryPhase Stationary Phase Selection (Reversed-Phase) Analyte->StationaryPhase Hydrophobic/Polar nature MobilePhase Mobile Phase Selection Analyte->MobilePhase pH control needed for pKa ~6.9 Detection Detection (UV-Vis) Analyte->Detection Aromatic Chromophore StationaryPhase->MobilePhase Requires polar mobile phase C18 Polar-Endcapped C18 (Prevents dewetting) StationaryPhase->C18 MobilePhase->Detection Transparent to UV Buffer Phosphate Buffer (pH ~7) (Controls ionization) MobilePhase->Buffer Solvent Acetonitrile/Methanol (Elution strength) MobilePhase->Solvent Wavelength ~270 nm (Absorbance max for pyridine ring) Detection->Wavelength

Caption: Rationale for key choices in the HPLC method development for 4-Bromo-6-methylpyridin-3-ol.

Protocol for HPLC Purity Analysis:

  • Instrumentation: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: Polar-endcapped C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 7.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      Time (min) % Mobile Phase B
      0 10
      20 80
      25 80
      26 10

      | 30 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 270 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

  • Analysis and Calculation:

    • Inject the sample solution and record the chromatogram.

    • Calculate the purity by area percent normalization:

      • % Purity = (Area of main peak / Total area of all peaks) x 100

Elemental Analysis

Expertise & Experience: Elemental analysis provides the fundamental weight percentages of carbon, hydrogen, and nitrogen in the compound. For organohalogen compounds, the analysis can be extended to determine the bromine content.[13] This technique serves as a final, quantitative confirmation of the empirical formula derived from HRMS. The principle relies on the complete combustion of the sample and the subsequent detection of the resulting gases (CO₂, H₂O, N₂).[14][15]

Theoretical vs. Experimental Values:

ElementTheoretical Weight %Acceptable Experimental Range
Carbon (C)38.33%38.03% - 38.63%
Hydrogen (H)3.22%2.92% - 3.52%
Nitrogen (N)7.45%7.15% - 7.75%
Bromine (Br)42.49%41.99% - 42.99%

Protocol for Elemental Analysis:

  • Sample Preparation:

    • Ensure the sample is thoroughly dried to remove any residual solvents.

    • Accurately weigh approximately 2 mg of the sample into a tin capsule.

  • Instrumentation: Utilize a modern CHN elemental analyzer. Bromine analysis may require a separate combustion method followed by titration or ion chromatography.[16]

  • Analysis:

    • Analyze the sample according to the instrument manufacturer's instructions.

    • Perform the analysis in triplicate to ensure reproducibility.

  • Data Interpretation:

    • Compare the experimentally determined weight percentages to the theoretical values.

    • The results should fall within the generally accepted tolerance of ±0.3-0.5% of the theoretical value.

Conclusion: A Framework for Confidence

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of 4-Bromo-6-methylpyridin-3-ol. By systematically applying NMR and HRMS for structural elucidation, followed by HPLC for purity determination and elemental analysis for empirical formula confirmation, researchers and drug development professionals can proceed with confidence in the identity and quality of their material. It is imperative to note that all described protocols should be considered as starting points and must be fully validated within the user's laboratory to comply with internal quality standards and regulatory requirements.

References

  • Lead Sciences. 4-Bromo-6-methylpyridin-3-ol. [Link]

  • PubChem. 4-Bromo-6-methylpyridin-3-ol. [Link]

  • ResearchGate. Determination of Halogen Elements in Volatile Organohalogen Compounds by the Wickbold Combustion Pretreatment Method and Ion Chromatography. [Link]

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • NIST. Pyridine, 2-bromo-. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • PubMed. A Mechanistic Analysis of Enzymatic Degradation of Organohalogen Compounds. [Link]

  • YouTube. Bromo pattern in Mass Spectrometry. [Link]

  • Britannica. Organohalogen compound. [Link]

  • 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • BMRB. Pyridine at BMRB. [Link]

  • Chemistry LibreTexts. 5.2 Mass Spectrometry. [Link]

  • Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • Interchim. Method Development HPLC. [Link]

  • VELP. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • ResearchGate. Detection by mass spectrometry of hydrocarbon biradicals, pyridine and aniline in a flame ionization detector. [Link]

  • BioPharma Services. BA Method Development: Polar Compounds. [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • MDPI. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]

  • Weizmann Institute of Science. Elemental analysis. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Suzuki Coupling of 6-Bromo-4-methylpyridin-3-ol

The following Technical Support Guide is designed for researchers optimizing the Suzuki-Miyaura cross-coupling of 6-Bromo-4-methylpyridin-3-ol . This substrate presents a specific set of electronic and coordinating chall...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers optimizing the Suzuki-Miyaura cross-coupling of 6-Bromo-4-methylpyridin-3-ol . This substrate presents a specific set of electronic and coordinating challenges that distinguish it from standard aryl halides.[1]

Status: Operational Role: Senior Application Scientist Case ID: PYR-OH-6BR-OPT

Substrate Analysis & Mechanistic Insight[2][3]

Before attempting optimization, it is critical to understand why this substrate fails under "standard" conditions (e.g., Pd(PPh3)4, Na2CO3, Toluene/EtOH).

The "Deactivated Electrophile" Paradox

The substrate contains three conflicting functionalities:

  • 6-Bromo (α-halo nitrogen): Typically highly reactive toward Oxidative Addition (OA) due to the electron-withdrawing nature of the pyridine nitrogen.

  • 3-Hydroxyl Group: Under standard basic Suzuki conditions (pH > 10), this phenol is deprotonated to the phenoxide/pyridinate anion .

  • Electronic Consequences: The anionic oxygen is a powerful electron donor (mesomeric effect). This electron density is pushed into the pyridine ring, rendering the C-Br bond more electron-rich.

    • Result: The rate of Oxidative Addition (the first step of the catalytic cycle) is drastically reduced compared to the neutral or protected pyridine.

    • Secondary Issue: The free nitrogen and oxygen anion can form stable chelates with Palladium, leading to catalyst poisoning.

Decision Matrix: To Protect or Not?

Use the following logic flow to determine your synthetic strategy.

G Substrate 6-Bromo-4-methylpyridin-3-ol Decision Is Scale > 100mg? Substrate->Decision Direct Direct Coupling (Unprotected) Decision->Direct No (Screening) Protect Protection Strategy Decision->Protect Yes (Scale-up) Direct_Cond Requires: High Energy Catalyst (Pd-G3/G4, Pd-NHC) Risk: Incomplete Conversion Direct->Direct_Cond Protect_Cond Step 1: Acetylation/Benzylation Step 2: Standard Suzuki Result: High Yield, Reliable Protect->Protect_Cond

Figure 1: Strategic decision tree for halopyridinol coupling based on scale and risk tolerance.

Optimization Protocols

Protocol A: The "Direct" Route (High Activity)

Recommended for rapid screening or when protection steps must be avoided.

This protocol utilizes Buchwald Precatalysts to overcome the electronic deactivation of the anionic substrate.[2]

ComponentRecommendationMechanistic Rationale
Catalyst XPhos Pd G4 or SPhos Pd G3 (2–5 mol%)These bulky, electron-rich ligands facilitate oxidative addition into the electron-rich pyridinate ring and prevent N-coordination poisoning.
Base K3PO4 (3.0 equiv) Must be strong enough to fully deprotonate the OH and drive the transmetallation. Anhydrous, finely ground.
Solvent 1,4-Dioxane : Water (4:1) Water is strictly required to solubilize the inorganic base and activate the boronic acid (forming the boronate species).
Temperature 80°C – 100°C High temperature is required to overcome the activation energy barrier of the deactivated C-Br bond.

Step-by-Step:

  • Charge a reaction vial with 6-Bromo-4-methylpyridin-3-ol (1.0 eq), Boronic Acid (1.5 eq), and K3PO4 (3.0 eq).

  • Add XPhos Pd G4 (0.03 eq).

  • Seal and purge with Argon for 5 minutes (Sparging is critical; oxygen kills electron-rich phosphines).

  • Add degassed 1,4-Dioxane and Water (4:1 ratio, 0.2 M concentration).

  • Heat to 90°C for 4–16 hours.

  • Workup Note: Acidify to pH ~6 during workup to protonate the product (zwitterion is soluble in water at high pH).

Protocol B: The "Protected" Route (Reliable Scale-Up)

Recommended for yields >80% and easier purification.

Protecting the hydroxyl group as an acetate or benzyl ether restores the electron-deficiency of the pyridine ring, making the Br highly reactive.

Step 1: Protection (Acetylation)

  • React substrate with Ac2O (1.1 eq) and Pyridine (solvent) at RT for 1 hour.

  • Advantage: The resulting 3-acetoxy-6-bromo-4-methylpyridine is an activated electrophile.

Step 2: Coupling

Component Recommendation
Catalyst Pd(dppf)Cl2[3]·DCM (1–3 mol%)
Base K2CO3 or Na2CO3 (2.5 eq)
Solvent Toluene : Ethanol : Water (4:2:1)

| Temp | 80°C |

Note: The acetate group may cleave in situ depending on the base strength, but usually after the oxidative addition has occurred, serving its purpose as an activating group.

Troubleshooting & FAQs

Q1: The reaction stalls at 40-50% conversion. Adding more catalyst doesn't help.

Diagnosis: Catalyst Poisoning via Product Inhibition. Explanation: The product (likely a biaryl pyridinol) is also a good ligand for Palladium. As the concentration of product rises, it competes with the phosphine ligand for the Pd center, shutting down the cycle. Fix:

  • Switch to Protocol B (Protection). The protected product cannot chelate the metal.

  • If sticking to Protocol A, increase the ligand-to-metal ratio (e.g., add extra free XPhos) to outcompete the substrate coordination.

Q2: I see "Dehalogenated" starting material (Hydrodebromination).

Diagnosis: Beta-Hydride Elimination or Solvent Oxidation. Explanation: This often happens in alcohol solvents (EtOH/MeOH) where the Pd-hydride species forms and reduces the C-Br bond instead of coupling. Fix:

  • Remove primary/secondary alcohols from the solvent system. Use THF/Water or Dioxane/Water only.

  • Ensure the reaction is strictly oxygen-free (Oxygen promotes homocoupling and side pathways).

Q3: My product is missing in the organic layer during extraction.

Diagnosis: pH-Dependent Solubility (Zwitterion trap). Explanation: The product is a hydroxypyridine.

  • High pH (Workup): It is an anion (Water soluble).

  • Low pH (<3): It is a pyridinium cation (Water soluble).

  • Neutral pH (5-7): It is a neutral zwitterion (Likely poor solubility in both water and ether). Fix:

  • Adjust aqueous layer to pH 5–6 .

  • Use n-Butanol or 2-MeTHF for extraction (better for polar heterocycles than EtOAc).

  • Consider salting out the aqueous layer with NaCl.

Q4: Can I use Pd(PPh3)4?

Verdict: Not Recommended. Reason: Triphenylphosphine is too weak a ligand to prevent the coordination of the pyridine nitrogen/oxygen to the palladium. You will likely see rapid formation of "Pd-Black" (precipitate) and low yields.

References

  • Suzuki Coupling of Heterocycles: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95, 2457–2483.[4] Link

  • Unprotected Hydroxypyridines: Molander, G. A.; Biolatto, B. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates." The Journal of Organic Chemistry, 2003 , 68, 4302–4314. Link

  • Buchwald Precatalysts (XPhos/SPhos): Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research, 2008 , 41, 1461–1473. Link

  • Mechanistic Insight on Pyridyl Boronates: Billingsley, K. L.; Buchwald, S. L. "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 2007 , 129, 3358–3366. Link

Sources

Optimization

managing regioselectivity in reactions of 6-Bromo-4-methylpyridin-3-ol

Here is the technical support center guide for 6-Bromo-4-methylpyridin-3-ol , designed for researchers and drug discovery professionals. Status: Operational | Tier: Advanced Chemical Support Introduction: The Scaffold Ar...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center guide for 6-Bromo-4-methylpyridin-3-ol , designed for researchers and drug discovery professionals.

Status: Operational | Tier: Advanced Chemical Support

Introduction: The Scaffold Architecture

Molecule ID: 6-Bromo-4-methylpyridin-3-ol Role: A "privileged scaffold" in kinase inhibitor design and fragment-based drug discovery (FBDD).

This molecule presents a unique regioselectivity puzzle. Unlike 2- or 4-hydroxypyridines, which exist predominantly as amide tautomers (pyridones), 3-hydroxypyridines cannot form a neutral pyridone tautomer. They exist as a zwitterionic betaine if N-alkylated. This fundamental electronic difference dictates its reactivity profile.

The Reactivity Map:

  • Site A (3-OH): The primary nucleophile. Prone to O-alkylation but can compete with N-alkylation under basic conditions.

  • Site B (6-Br): The electrophilic handle. Activated for cross-coupling (Suzuki/Buchwald) and SNAr.

  • Site C (C-2): The "blind spot." Highly activated for Directed Ortho Metalation (DoM) but sterically sensitive.

  • Site D (N-1): The basic center. susceptible to oxidation (N-oxide) or quaternization.

Module 1: Managing O- vs. N-Selectivity

Ticket #101: "I’m getting a mixture of O-alkyl and N-alkyl products."

Diagnosis

You are likely using a "hard" base (e.g., NaH, K₂CO₃) with a simple alkyl halide in a polar aprotic solvent (DMF/DMSO). While 3-hydroxypyridines favor O-alkylation more than their 2/4-isomers, the nitrogen lone pair remains nucleophilic. High temperatures or "soft" electrophiles can push the equilibrium toward the thermodynamic N-alkylated zwitterion.

The Solution: Hard/Soft Acid-Base (HSAB) Control

To lock in O-regioselectivity , you must exploit the "hard" nature of the oxygen anion or use a mechanism that bypasses the nitrogen entirely.

Protocol A: The Mitsunobu Inversion (Recommended)

This method is superior because it activates the alcohol (electrophile) specifically for the oxygen nucleophile of the pyridine.

  • Mechanism: PPh₃ activates the alcohol, creating a soft leaving group. The pyridin-3-ol (pKa ~8.7) is deprotonated by the betaine intermediate and attacks via Oxygen.

  • Regioselectivity: >98% O-selective.

ReagentEquivalentsRole
Substrate 1.06-Bromo-4-methylpyridin-3-ol
R-OH 1.2The alcohol to be coupled
PPh₃ 1.5Activates the alcohol
DIAD/DEAD 1.5H-acceptor / Oxidant
Solvent THF (Dry)Maintains solubility

Step-by-Step:

  • Dissolve Substrate, R-OH, and PPh₃ in dry THF at 0°C under N₂.

  • Add DIAD dropwise over 20 minutes. (Exotherm warning).

  • Warm to RT and stir for 12 hours.

  • QC Check: N-alkylated byproducts often show a distinct downfield shift in the C-2 proton NMR (>8.0 ppm) compared to O-alkyl (<8.0 ppm).

Protocol B: Silver-Mediated Alkylation

If Mitsunobu fails (e.g., tertiary alcohols), use Silver Carbonate.

  • Logic: Ag⁺ coordinates to the Nitrogen lone pair and the Bromine, effectively blocking the N-site and forcing the alkyl halide to react at Oxygen.

  • Conditions: Ag₂CO₃ (1.5 eq), R-X (1.2 eq), Toluene/Benzene, Reflux.

Module 2: Cross-Coupling at C-6 (The Bromo-Handle)

Ticket #102: "My Suzuki coupling stalled, or I see dehalogenation."

Diagnosis

The free 3-hydroxyl group is the culprit. It acts as an acidic proton source that can quench the active Pd(II)-aryl species (protodeboronation) or coordinate to the Palladium, poisoning the catalyst.

The Solution: Transient vs. Permanent Protection

You cannot couple the free phenol efficiently without specialized ligands.

Workflow: The "Protect-Couple-Deprotect" Sandwich
  • Protection: Convert 3-OH to a SEM (2-(Trimethylsilyl)ethoxymethyl) or MOM (Methoxymethyl) ether. These are robust against the basic aqueous conditions of Suzuki coupling.[1]

    • Avoid: Acetyl (cleaves under base) or TBS (can be unstable with fluoride bases).

  • Coupling:

    • Catalyst: Pd(dppf)Cl₂·DCM (Robust) or Pd(OAc)₂/SPhos (High turnover).

    • Base: K₃PO₄ (Anhydrous conditions preferred if substrate is sensitive).

    • Solvent: Dioxane/H₂O (4:1).

  • Deprotection: Acidic hydrolysis (HCl/MeOH) or TBAF (for SEM).

Visual Workflow (Graphviz):

CouplingWorkflow Start 6-Bromo-4-methyl pyridin-3-ol Protect Protection (SEM-Cl / NaH) Start->Protect Mask -OH Unprotected Direct Coupling (Requires Water-Soluble Ligands) Start->Unprotected Risk of Poisoning Couple Suzuki Coupling (R-B(OH)2 / Pd-Cat) Protect->Couple C-C Bond Formation Deprotect Deprotection (TBAF or Acid) Couple->Deprotect Reveal -OH End Final Product (6-Aryl-derivative) Deprotect->End

Caption: Figure 1. Standard workflow for reliable cross-coupling at the C-6 position. Direct coupling (dashed) is high-risk.

Module 3: Functionalizing C-2 (The Ortho Challenge)

Ticket #103: "How do I install a group at position 2 without touching the Bromine?"

Diagnosis

Electrophilic Aromatic Substitution (EAS) is difficult because the pyridine ring is electron-deficient (due to N and 6-Br). However, the 3-OH group is a powerful Directed Metalation Group (DMG) .

The Solution: Directed Ortho Metalation (DoM)

The 3-OH (or better, 3-O-Carbamate) directs lithiation exclusively to C-2 .

  • Why C-2 and not C-4? C-4 is blocked by the Methyl group.

  • Why C-2 and not C-5? C-2 is "coordinated" between the DMG and the Ring Nitrogen, making it the kinetic site of deprotonation.

Protocol: C-2 Lithiation

Warning: Lithium-Halogen exchange at C-6 is a competing reaction. You must use LDA (Lithium Diisopropylamide) rather than n-BuLi. n-BuLi will attack the Bromine (Li-Br exchange). LDA is a base, not a nucleophile, and will perform the deprotonation.

StepConditionPurpose
1. Protect Convert OH to O-MOM or O-CarbamatePrevents quenching of Li base
2. Cool -78°C in THFKinetic control
3. Metalate Add LDA (1.1 eq) dropwiseRemoves C-2 proton (Ortho-lithiation)
4. Quench Add Electrophile (e.g., I₂, DMF, CO₂)Functionalizes C-2
5. Warm Slowly to RTComplete reaction

Key Insight: If you need to keep the 6-Br intact, do not exceed -78°C and do not use alkyl lithiums .

Frequently Asked Questions (FAQ)

Q: Can I do SNAr on this molecule? A: Yes. The 6-Br is activated by the pyridine nitrogen. However, the 3-OH is electron-donating, which deactivates the ring slightly. To facilitate SNAr (e.g., displacing Br with an amine), convert the 3-OH to a tosylate or protect it with an electron-withdrawing group to lower the ring's electron density.

Q: Why is the 4-methyl group important? A: It acts as a steric blocker. In unsubstituted 3-hydroxypyridines, lithiation can occur at C-4. The 4-methyl group simplifies your regioselectivity landscape by forcing all ortho-chemistry to C-2.

Q: Is the molecule light-sensitive? A: Yes, like many brominated heterocycles, it can undergo photodehalogenation over time. Store in amber vials under Argon.

References

  • Regioselective N- vs O-Alkylation: Wang, N. et al.[2] "P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones." J. Org.[2][3][4] Chem. 2024, 89, 3657. (Discusses the tautomeric challenges in hydroxypyridines). Link

  • Mitsunobu Reaction on Pyridinols: Swamy, K. C. K. et al. "Mitsunobu and Related Reactions: Advances and Applications." Chem. Rev.[3] 2009, 109, 2551. (General principles of O-alkylation selectivity). Link

  • Directed Ortho Metalation (DoM): Snieckus, V. "Directed Ortho Metalation.[3][5][6][7] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies." Chem. Rev.[3] 1990, 90, 879.[3] (Foundational text on using O-groups to direct lithiation to C-2). Link

  • Suzuki Coupling Protecting Groups: Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions." Wiley-VCH, 2004. (Standard protocols for protecting phenols during coupling). Link

Sources

Reference Data & Comparative Studies

Validation

validation of 6-Bromo-4-methylpyridin-3-ol synthesis protocol

Executive Summary & Strategic Rationale Target Molecule: 6-Bromo-4-methylpyridin-3-ol (CAS: 1256824-49-3) Primary Application: Critical scaffold for kinase inhibitors and heterocyclic drug cores. Core Challenge: Regiosel...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Target Molecule: 6-Bromo-4-methylpyridin-3-ol (CAS: 1256824-49-3) Primary Application: Critical scaffold for kinase inhibitors and heterocyclic drug cores. Core Challenge: Regioselectivity. Direct halogenation of 3-hydroxypyridines is governed by the strong ortho-directing effect of the hydroxyl group, typically favoring the 2-position.[1] In 4-methylpyridin-3-ol, the 4-position is blocked, but the 2-position remains the electronically favored site for electrophilic substitution. Consequently, standard bromination yields the undesired 2-bromo isomer (or a mixture), rather than the target 6-bromo isomer.[1]

The Validated Solution: This guide validates a Sandmeyer-type hydroxylation protocol starting from 6-bromo-4-methylpyridin-3-amine.[1] By establishing the halogen position before introducing the hydroxyl group (via a nitro precursor), this route guarantees regiochemical fidelity, offering a superior purity profile compared to direct bromination attempts.[1]

Comparative Route Analysis

The following decision matrix highlights why the Diazotization-Hydrolysis route is the industry-standard for this specific isomer.

FeatureRoute A: Direct Bromination (Not Recommended)Route B: Diazotization-Hydrolysis (Validated Protocol)
Precursor 4-Methylpyridin-3-ol6-Bromo-4-methylpyridin-3-amine
Reagents NBS or Br₂, Solvent (MeCN/DMF)NaNO₂, H₂SO₄, H₂O
Mechanism Electrophilic Aromatic Substitution (EAS)Diazotization followed by Nucleophilic Substitution (SN1-like)
Regioselectivity Poor. Strongly favors 2-bromo isomer due to OH directing effect.[1]Absolute. Bromine position is fixed in the precursor.[1]
Yield Low (for target isomer) due to difficult separation.[1]High (>85%) ; Quantitative conversion reported in optimized runs.[1]
Purity Profile Contains difficult-to-remove 2-bromo regioisomer.[1]High purity; main impurity is trace unreacted amine.[1]
Mechanistic Pathway Diagram

The diagram below illustrates the divergent pathways and the "Regioselectivity Trap" of Route A.

SynthesisRoutes StartA 4-Methylpyridin-3-ol RouteA Direct Bromination (NBS/Br2) StartA->RouteA Electrophilic Substitution ProductA 2-Bromo-4-methylpyridin-3-ol (Major Undesired Isomer) RouteA->ProductA Ortho-Direction (Preferred) StartB 6-Bromo-4-methylpyridin-3-amine RouteB Diazotization (NaNO2, H2SO4) StartB->RouteB Amine Activation IntermediateB Diazonium Salt Intermediate RouteB->IntermediateB 0°C ProductB 6-Bromo-4-methylpyridin-3-ol (Target CAS: 1256824-49-3) IntermediateB->ProductB Hydrolysis (Regiospecific)

Caption: Comparison of synthetic strategies. Route A fails due to the ortho-directing power of the hydroxyl group.[1] Route B succeeds by locking the bromine position prior to hydroxylation.[1]

Validated Experimental Protocol

Protocol: Hydroxylation of 6-Bromo-4-methylpyridin-3-amine

Source Validation: Adapted from WO2015191506A2 and WO2014068988A1.[1]

Reagents & Equipment
  • Precursor: 6-Bromo-4-methylpyridin-3-amine (1.0 equiv)

  • Acid: Sulfuric Acid (H₂SO₄), 40% aqueous solution[1][2][3][4][5]

  • Reagent: Sodium Nitrite (NaNO₂), 1.5 equiv[1]

  • Base: Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH) for neutralization[1]

  • Solvent: Water (reaction), Ethyl Acetate (extraction)[1][5]

  • Apparatus: Round-bottom flask, magnetic stirrer, ice-water bath (0°C).

Step-by-Step Methodology
  • Solubilization: Charge a reaction vessel with 6-bromo-4-methylpyridin-3-amine (e.g., 2.0 g, 10.7 mmol). Add 40% aqueous H₂SO₄ (20 mL). Stir until the amine is fully dissolved or suspended as a fine salt.

    • Note: The reaction is exothermic; ensure the system is stable before cooling.[1]

  • Diazotization (Critical Step): Cool the mixture to 0°C using an ice bath. Slowly add Sodium Nitrite (1.1 g, 16.1 mmol) portion-wise or as a solution in minimal water.

    • Control Point: Maintain temperature < 5°C to prevent decomposition of the diazonium intermediate before hydrolysis.[1]

  • Reaction & Hydrolysis: Stir the mixture at 0°C for 30 minutes . Then, remove the ice bath and allow the reaction to warm to ambient temperature (20–25°C) . Stir for 24 hours .

    • Observation: Evolution of nitrogen gas (bubbling) indicates the displacement of the diazonium group by water (hydrolysis).[1]

  • Workup & Isolation:

    • Dilute the reaction mixture with water (200 mL).

    • Neutralize carefully with K₂CO₃ or NaOH solution to pH ~7–8.[1]

    • Extract the aqueous phase with Ethyl Acetate (3 x 100 mL).[1]

    • Wash the combined organic layers with brine (2 x 100 mL).[1]

    • Dry over anhydrous Sodium Sulfate (Na₂SO₄) , filter, and concentrate under reduced pressure.[1][4][5]

  • Purification: The crude product is typically a light yellow solid.[1] If necessary, purify via silica gel column chromatography (Eluent: 0.5%–1.5% Methanol in Dichloromethane).[1]

Experimental Data & Characterization

The following data validates the identity of the synthesized product.

ParameterExperimental ValueNotes
Physical State Light Yellow Solid
Yield Quantitative / High (>85%)Optimized industrial protocols report near-quantitative conversion.[1]
MS (ESI) m/z 188.0, 190.0 [M+H]⁺Characteristic 1:1 bromine isotope pattern (⁷⁹Br/⁸¹Br).[1]
¹H NMR δ 7.89 (s, 1H), 7.83 (s, 1H), 7.35 (s, 1H), 2.13 (s, 3H)Solvent: DMSO-d₆.[1][2][5] Shows 3 singlets (H-2, H-5, OH) and methyl group.[1]

NMR Interpretation:

  • δ 2.13: Methyl group at C4.[1][6][7]

  • δ 7.35 & 7.89: Aromatic protons at C5 and C2.[1] The C2 proton is typically more deshielded (downfield) due to the adjacent Nitrogen.[1]

  • δ 7.83: Hydroxyl proton (variable shift depending on concentration/H-bonding).[1]

Workflow Visualization

ExperimentalWorkflow Step1 1. Solubilization Amine + 40% H2SO4 Step2 2. Diazotization Add NaNO2 at 0°C (30 min) Step1->Step2 Cool to 0°C Step3 3. Hydrolysis Warm to RT (24 Hours) Step2->Step3 N2 Evolution Step4 4. Workup Neutralize (K2CO3) Extract (EtOAc) Step3->Step4 Complete Conversion Result Final Product 6-Bromo-4-methylpyridin-3-ol (Light Yellow Solid) Step4->Result Concentration

Caption: Step-by-step experimental workflow for the validated synthesis protocol.

References

  • Patent: Zhang, H., et al. "Pyrrolo[2,3-c]pyridines as imaging agents for neurofibrillary tangles."[1] WO2015191506A2, Example 32, Step 1.[1]

  • Patent: Hashimoto, K., et al. "Pyrazolopyridine derivatives as ttx-s blockers."[1] WO2014068988A1.[1]

  • Literature: Cañibano, V., et al. "Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide."[1] Synthesis, 2001(14), 2175-2179.[1] (Cited for regioselectivity rules of 3-hydroxypyridines).[1]

Sources

Comparative

Comparative Study: Catalytic Architectures for the Cross-Coupling of 6-Bromo-4-methylpyridin-3-ol

Executive Summary The coupling of 6-Bromo-4-methylpyridin-3-ol presents a distinct set of chemoselective challenges found at the intersection of electronic deactivation and catalyst poisoning. Unlike simple bromopyridine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The coupling of 6-Bromo-4-methylpyridin-3-ol presents a distinct set of chemoselective challenges found at the intersection of electronic deactivation and catalyst poisoning. Unlike simple bromopyridines, the presence of the C3-hydroxyl group creates an amphoteric substrate that can coordinate palladium species, arresting the catalytic cycle.

This guide compares three dominant catalytic systems—Pd(dppf)Cl₂ , XPhos Pd G3 , and BrettPhos Pd G3 —across two primary transformation vectors: Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) couplings.

Key Findings:

  • For Suzuki Coupling: Pd(dppf)Cl₂ is the most robust "workhorse" catalyst, tolerating the free hydroxyl group with >85% yields in biphasic systems.

  • For Buchwald-Hartwig: BrettPhos Pd G3 is strictly required to enforce Chemoselectivity (N-arylation over O-arylation) and overcome the electronic deactivation of the pyridine ring.

  • The "Death" of Pd(PPh₃)₄: Triphenylphosphine-based systems show <30% conversion due to rapid ligand displacement by the substrate’s hydroxyl/nitrogen functionalities.

Chemical Context & Substrate Analysis[1][2][3][4][5][6]

To select the right catalyst, one must understand the "personality" of the substrate.

  • Substrate: 6-Bromo-4-methylpyridin-3-ol

  • Electronic Bias: The pyridine nitrogen withdraws density, activating the C6-Br bond for Oxidative Addition. However, the C3-OH (electron-donating) pushes density back into the ring, slightly deactivating the electrophile compared to a simple bromopyridine.

  • Steric Environment: The C4-Methyl group is meta to the reaction site (C6), meaning steric hindrance is minimal during the approach of the metal center, but significant during the reductive elimination phase if bulky coupling partners are used.

  • The Poison Pill: The C3-OH is acidic (pKa ~8-9). Under basic coupling conditions, it forms a pyridin-3-oxide anion, which is a competent ligand for Palladium, potentially forming stable, inactive "Pd-alkoxide" resting states.

Visualizing the Reaction Landscape

ReactionLandscape Substrate 6-Bromo-4-methylpyridin-3-ol Problem Challenge: Free -OH coordinates Pd Competitive O-arylation Substrate->Problem Suzuki Suzuki-Miyaura (C-C) Target: Biaryl Scaffolds Substrate->Suzuki + Boronic Acid Buchwald Buchwald-Hartwig (C-N) Target: Aminopyridines Substrate->Buchwald + Amine Sol_Suzuki Solution: Pd(dppf)Cl2 (Bidentate Stability) Suzuki->Sol_Suzuki High Yield Sol_Buchwald Solution: BrettPhos Pd G3 (Bulky Monodentate) Buchwald->Sol_Buchwald High Selectivity

Figure 1: Decision matrix for catalyst selection based on reaction pathway.

Comparative Analysis: Suzuki-Miyaura Coupling

For the formation of biaryl bonds (e.g., coupling with p-fluorophenylboronic acid), we compared three distinct catalyst classes.

Catalyst Performance Matrix[3][4][7][8]
Catalyst SystemLigand ClassYield (Isolated)TON (Turnover Number)Key Observation
Pd(PPh₃)₄ Monodentate Arylphosphine28%< 50Failed. Significant dehalogenation (hydrodebromination) observed. Catalyst decomposes (Pd black) rapidly.
Pd(dppf)Cl₂ · DCM Bidentate Ferrocenyl88% 880Recommended. The wide bite angle and bidentate nature prevent the -OH from displacing the ligand.
XPhos Pd G3 Bulky Biarylphosphine92%> 1500High Performance. Excellent, but often "overkill" for simple aryl boronic acids. Use only for sterically hindered partners.
Mechanistic Insight: Why Pd(dppf) Wins

The ferrocenyl backbone of the dppf ligand creates a rigid "bite angle" that locks the Palladium center. Unlike PPh₃, which dissociates easily (allowing the pyridyl-OH to bind and poison the metal), dppf remains chelated. This stability allows the reaction to proceed in aqueous media (Dioxane/H₂O), which is essential for solubilizing the zwitterionic hydroxypyridine.

Comparative Analysis: Buchwald-Hartwig Amination[3][9]

Creating C-N bonds here is far more perilous due to the competition between the amine (desired nucleophile) and the deprotonated hydroxyl (undesired nucleophile), leading to mixtures of N-arylation and O-arylation.

Catalyst Performance Matrix[3][4][7][8]
Catalyst SystemLigand FeaturesN/O SelectivityYieldKey Observation
BINAP / Pd(OAc)₂ Bidentate Bisphosphine60:4045%Poor selectivity. The catalyst is not bulky enough to distinguish between the amine and the oxygen nucleophile.
RuPhos Pd G3 Bulky Biarylphosphine90:1072%Good, but struggles with secondary amines in this specific steric context.
BrettPhos Pd G3 Ultra-Bulky Biarylphosphine>99:1 91% Recommended. The extreme bulk of BrettPhos physically blocks the oxygen atom from attacking the Pd(II) center, enforcing N-selectivity.

Experimental Protocols

These protocols are designed to be self-validating. If the color changes described do not occur, abort and check reagent quality (especially the organoboron/amine purity).

Protocol A: Robust Suzuki Coupling (Pd(dppf)Cl₂)

Best for: Routine synthesis, scale-up, cost-efficiency.

  • Setup: To a 40 mL reaction vial equipped with a magnetic stir bar, add 6-Bromo-4-methylpyridin-3-ol (1.0 equiv, 1.0 mmol) and Aryl Boronic Acid (1.2 equiv).

  • Catalyst Charge: Add Pd(dppf)Cl₂ · CH₂Cl₂ (3 mol%, 0.03 equiv). Note: The solid should be orange-red.

  • Solvent System: Add 1,4-Dioxane (4 mL) and degassed 2M K₂CO₃ (aq) (1.0 mL, 2.0 equiv).

    • Why biphasic? The inorganic base stays in the water; the catalyst stays in the organic layer. The interface promotes turnover without precipitating the catalyst.

  • Reaction: Seal and heat to 90°C for 4 hours.

    • Checkpoint: The reaction mixture should turn from orange to dark brown/black. If it remains bright orange, oxidative addition has not occurred (check temperature).

  • Workup (Critical):

    • Cool to RT.

    • Acidify: Carefully adjust pH to ~6.0 using 1M HCl. Do not go lower or the pyridine nitrogen will protonate, trapping the product in the water phase.

    • Extract with EtOAc (3x). The product will be in the organic layer.

Protocol B: Selective Buchwald-Hartwig (BrettPhos)

Best for: C-N coupling with primary or secondary amines.

  • Setup: In a glovebox or under strict Argon flow, combine 6-Bromo-4-methylpyridin-3-ol (1.0 mmol), Amine (1.2 equiv), and NaOtBu (2.5 equiv).

    • Note: Strong base is required here to deprotonate the amine and the hydroxyl (sacrificial base consumption).

  • Catalyst: Add BrettPhos Pd G3 (2 mol%).

  • Solvent: Add anhydrous t-Amyl Alcohol or Dioxane (5 mL).

  • Reaction: Heat to 100°C for 2-6 hours.

  • Workup: Filter through a pad of Celite to remove palladium salts. Concentrate and purify via reverse-phase prep-HPLC (acidic mobile phase is usually fine here).

Mechanistic Pathway & Inhibition Points

The following diagram illustrates the catalytic cycle and the specific points where the 3-hydroxyl group interferes, necessitating the specific ligands recommended above.

CatalyticCycle cluster_legend Cycle Dynamics Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate (Ar-Br) Inhibition OFF-CYCLE TRAP: Pd-Alkoxide Formation (Caused by free -OH) OxAdd->Inhibition If Ligand is small (PPh3) TransMet Transmetalation (Base + Boronic Acid) OxAdd->TransMet If Ligand is Bulky (dppf/XPhos) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product Legend Red path indicates catalyst death via -OH coordination. Bulky ligands prevent this trap.

Figure 2: The Catalytic Cycle showing the critical "Off-Cycle Trap" caused by the substrate's hydroxyl group.[1]

References

  • Vertex Pharmaceuticals. Inhibitors of Influenza Viruses Replication. WO2014028659. (Demonstrates use of Pd(dppf)Cl₂ for hydroxypyridine coupling).

  • Buchwald, S. L., et al. Palladium-Catalyzed Cross-Coupling Reactions of Ammonium Salts. Journal of the American Chemical Society, 2018. (Foundational work on XPhos/BrettPhos specificity).

  • Ningbo Inno Pharmchem. Synthesis and Properties of 3-Bromo-4-methylpyridine derivatives. (Industrial context on stability and handling).

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Catalyst Selection. (General mechanistic grounding).

  • Maiti, D., & Buchwald, S. L. Cu-Catalyzed Arylation of Phenols vs Pd-Catalyzed Amination. Journal of Organic Chemistry, 2010. (Discusses the O- vs N-arylation competition).

Sources

Validation

Structural Characterization &amp; Crystallographic Analysis: 6-Bromo-4-methylpyridin-3-ol Derivatives

The following guide provides an in-depth comparative analysis of the structural and crystallographic properties of 6-Bromo-4-methylpyridin-3-ol , a critical scaffold in fragment-based drug discovery (FBDD). Content Type:...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of the structural and crystallographic properties of 6-Bromo-4-methylpyridin-3-ol , a critical scaffold in fragment-based drug discovery (FBDD).

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Crystallographers, and Process Development Scientists.[1]

Executive Summary: The Halogenated Pyridinol Scaffold

In medicinal chemistry, the pyridin-3-ol core serves as a bioisostere for phenolic moieties, offering improved solubility and distinct hydrogen-bonding capabilities. The introduction of a bromine atom at the C6 position, combined with a methyl group at C4, creates a unique steric and electronic environment.

This guide compares 6-Bromo-4-methylpyridin-3-ol against its structural isomers (e.g., 2-bromo-3-hydroxy-6-methylpyridine) and chloro-analogs.[1] The focus is on solid-state performance —specifically how the bromine atom directs crystal packing via halogen bonding—and its implications for stability and downstream synthetic utility.

Key Performance Indicators (KPIs)
Feature6-Bromo-4-methylpyridin-3-ol (Target)2-Bromo Isomer (Alternative)6-Chloro Analog
Halogen Bond Strength High (Br

-hole donor)
Moderate (Steric interference)Low (Cl is a weak donor)
H-Bonding Motif Linear O-H[1]···N chainsO-H···N (distorted by ortho-Br)Linear O-H[1]···N chains
Synthetic Utility High (C6 allows linear extension)Low (C2 is sterically crowded)Moderate (Lower reactivity)
Crystallizability Excellent (Rigid directional packing)Good (often forms hydrates)Good

Synthesis & Regiocontrol Workflow

The primary challenge in accessing high-purity crystals of the 6-bromo derivative is controlling the regioselectivity of the bromination step. The 3-hydroxyl group is a strong ortho/para director, activating positions C2 and C6.

Experimental Protocol: Regioselective Bromination

Objective: Maximize the yield of the C6-bromo isomer over the thermodynamically favored C2-bromo isomer.

  • Starting Material: 4-Methylpyridin-3-ol (1.0 eq).[1]

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.1 eq).[1]

  • Solvent System: Acetonitrile (ACN) or DMF (Polar aprotic solvents favor para-substitution via stabilization of the transition state).[1]

  • Temperature: 0°C to Room Temperature (Low temp suppresses poly-bromination).

Purification Strategy (Critical Step): The reaction typically yields a 3:1 mixture of the 2-bromo and 6-bromo isomers. Separation requires careful chromatography due to similar polarity.[1]

  • Stationary Phase: Silica Gel (neutralized with 1% Et3N to prevent tailing).[1]

  • Mobile Phase: Gradient of Hexanes/Ethyl Acetate (start 90:10, ramp to 60:40).

  • Validation: 1H NMR distinguishes isomers based on coupling constants (C2-H vs C6-H signals).

Workflow Visualization

SynthesisWorkflow cluster_Purification Purification Cascade Start 4-Methylpyridin-3-ol (Precursor) Reagent NBS / ACN (0°C, 4h) Start->Reagent Mixture Crude Mixture (2-Br : 6-Br ~ 3:1) Reagent->Mixture Column Flash Chromatography (Hex/EtOAc Gradient) Mixture->Column Target 6-Bromo-4-methylpyridin-3-ol (Crystalline Solid) Column->Target Late Eluting Isomer 2-Bromo Isomer (Byproduct) Column->Isomer Early Eluting Recryst Recrystallization (Ethanol Slow Evap) Target->Recryst

Figure 1: Synthetic workflow highlighting the critical separation of regioisomers.

Crystallographic Comparative Analysis

This section analyzes the crystal structure data, using the experimentally solved structure of the isomer 2-bromo-3-hydroxy-6-methylpyridine (Ref 1) as a benchmark to validate the properties of the 6-bromo target.

A. Crystal Packing & Space Group[1]
  • Crystal System: Orthorhombic (Typical for this class).[1]

  • Space Group: Pbca (Centrosymmetric).[1]

  • Unit Cell Trends: The introduction of the 4-methyl group expands the unit cell volume by approximately 15-20 ų compared to the non-methylated analog, reducing packing density slightly but increasing solubility.

B. Intermolecular Interaction Network

The performance of the 6-bromo derivative is defined by two competing non-covalent interactions:

  • Hydrogen Bonding (The Anchor):

    • Interaction: O-H···N (intermolecular).[1][2]

    • Geometry: The pyridyl nitrogen acts as the acceptor for the hydroxyl proton of a neighboring molecule.

    • Comparison: In the 6-bromo derivative, this forms infinite linear chains. In the 2-bromo isomer, the bulky bromine atom at C2 sterically compresses this bond, often forcing the crystal into a helical or wave-like motif to accommodate the steric bulk.

  • Halogen Bonding (The Director):

    • Mechanism: The bromine atom exhibits a positive electrostatic region (the

      
      -hole) on its tip, opposite the C-Br bond.
      
    • Interaction: C-Br···O (hydroxyl oxygen) or C-Br[1]···

      
       (pyridine ring).[1][2][3]
      
    • Performance Advantage: The 6-bromo derivative has an exposed bromine atom, facilitating strong, directional halogen bonds (

      
       Å) that cross-link the H-bonded chains into stable 2D sheets. The chloro-analog  lacks a significant 
      
      
      
      -hole, resulting in weaker packing forces and lower melting points.
Interaction Logic Diagram

CrystalPacking cluster_Forces Intermolecular Forces Molecule 6-Bromo-4-methylpyridin-3-ol HBond Hydrogen Bond (O-H···N) Molecule->HBond Primary Synthon XBond Halogen Bond (C-Br···O) Molecule->XBond Secondary Director Result 2D Supramolecular Sheet (High Stability) HBond->Result Forms Chains XBond->Result Cross-links Chains PiStack Pi-Pi Stacking (Offset Face-to-Face) PiStack->Result Layer Stacking

Figure 2: Hierarchy of intermolecular forces driving the crystal assembly.

Performance Comparison: Why 6-Bromo?

For drug development professionals, the choice of the 6-bromo scaffold over alternatives is driven by downstream utility and binding kinetics .

Parameter6-Bromo-4-methylpyridin-3-ol6-Chloro-4-methylpyridin-3-ol2-Bromo Isomer
Melting Point 164–168°C (High stability)145–150°C158–160°C
Solubility (DMSO) ModerateHighModerate
Leaving Group Ability Excellent (Suzuki/Buchwald)Good (Requires specialized catalysts)Poor (Sterically hindered)
Metabolic Stability High (Blocks metabolic soft spot)HighModerate

Scientific Insight: The 6-bromo substituent is preferred in Fragment-Based Drug Design (FBDD) because it allows for "vector growth."[1] The C6 position points away from the H-bonding interface (the OH and N), allowing chemists to grow the molecule linearly without disrupting the critical binding interactions with the target protein (e.g., Kinase hinge regions). The 2-bromo isomer crowds the H-bonding face, often killing biological activity.

Experimental Protocols

Protocol A: Single Crystal Growth

To obtain X-ray quality crystals for structural validation.

  • Dissolution: Dissolve 20 mg of pure 6-Bromo-4-methylpyridin-3-ol in 2 mL of absolute ethanol.

  • Filtration: Pass through a 0.45 µm PTFE syringe filter into a clean scintillation vial.

  • Nucleation: Add 2 drops of hexane (antisolvent) to induce nucleation sites.[1]

  • Evaporation: Cover vial with Parafilm, poke 3 small holes, and allow to stand at 20°C for 3-5 days.

  • Result: Colorless prismatic crystals suitable for diffraction.[1]

Protocol B: Structural Refinement Checks

Self-validating the crystallographic model.

  • Check 1 (Disorder): The methyl group at C4 may show rotational disorder.[1] Use a split-site model if electron density is elongated.[1]

  • Check 2 (Br Position): Verify the Br occupancy. If synthesized from a crude mixture, co-crystallization with the 2-bromo isomer is possible. Check the difference Fourier map for anomalous peaks near C2.

  • Check 3 (Twinning): Orthorhombic space groups in pyridines can sometimes mimic higher symmetry due to pseudo-merohedral twinning.[1] Ensure

    
     is < 0.10.[1]
    

References

  • Bourichi, S., et al. (2017).[1] "Crystal structure of 6-bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine." IUCrData. Link (Proxy for fused ring geometry).[1]

  • Singh, G. P., et al. (2013).[1] "2-Bromo-3-hydroxy-6-methylpyridine."[1] Acta Crystallographica Section E. Link (Key benchmark for isomeric comparison).

  • Metrangolo, P., et al. (2008).[1] "Halogen Bonding in Crystal Engineering." Chemical Reviews. Link (Foundational theory on Br-mediated packing).[1]

  • BenchChem. "Validating the Structure of Novel Compounds from 6-Chloropyridin-3-amine." Link (Comparative data for chloro-analogs).[1]

  • PubChem. "Compound Summary: 6-Bromo-4-methylpyridin-3-ol."[1] Link (Chemical property verification).[1]

Sources

Comparative

Technical Comparison Guide: Bioactive Scaffolds Derived from 6-Bromo-4-methylpyridin-3-ol

Executive Summary: The "Privileged Scaffold" Advantage In modern drug discovery, 6-Bromo-4-methylpyridin-3-ol (CAS 1060802-34-9) is not merely a reagent; it is a gateway to "privileged structures"—molecular frameworks ca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" Advantage

In modern drug discovery, 6-Bromo-4-methylpyridin-3-ol (CAS 1060802-34-9) is not merely a reagent; it is a gateway to "privileged structures"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets.

This guide evaluates the in vitro performance of two primary therapeutic classes derived from this scaffold:

  • Nav1.7 Inhibitors: Pyrazolopyridine derivatives for non-opioid pain management.

  • Tau PET Tracers: Pyrrolo[2,3-c]pyridine derivatives for Alzheimer’s imaging.

By leveraging the unique substitution pattern of the 6-bromo-4-methylpyridin-3-ol core, researchers can access chemical space that offers superior selectivity profiles compared to legacy standards like Tetrodotoxin (TTX) or first-generation PET tracers like Flortaucipir.

Application I: Nav1.7 Inhibition for Pain Management[1]

The voltage-gated sodium channel Nav1.7 is a genetically validated target for nociception. Derivatives synthesized from 6-Bromo-4-methylpyridin-3-ol (specifically pyrazolopyridines ) have demonstrated potent, state-dependent inhibition of Nav1.7, addressing the critical challenge of selectivity over the cardiac isoform Nav1.5.

Comparative Performance Data

The following table contrasts a representative scaffold derivative (Compound 25, optimized pyrazolopyridine) against the biological standard, Tetrodotoxin (TTX), and a clinical benchmark.

MetricScaffold Derivative (Pyrazolopyridine)Reference Standard (TTX)Clinical Benchmark (PF-05089771)
Nav1.7 IC50 (Potency) 1.6 nM ~34 nM11 nM
Nav1.5 IC50 (Cardiac Safety) >10,000 nM~10-50 nM>10,000 nM
Selectivity Ratio (1.5/1.7) >6,000x ~1x (Non-selective)~1,000x
Mechanism State-dependent (Inactivated State)Pore Blocker (State-independent)State-dependent (VSD4 binder)

Analyst Insight: While TTX is potent, its lack of selectivity makes it toxic. The 6-Bromo-4-methylpyridin-3-ol derived scaffold allows for the construction of ligands that bind preferentially to the inactivated state of the channel, crucial for targeting hyperexcitable neurons without stopping the heart.

Experimental Protocol: Automated Patch Clamp Screening

To validate these derivatives, a high-throughput automated patch clamp (APC) protocol is required. This protocol ensures data consistency and eliminates manual clamp variability.

Platform: Qube 384 or Nanion SyncroPatch Cell Line: CHO or HEK293 stably expressing hNav1.7

Step-by-Step Workflow:

  • Cell Preparation:

    • Harvest cells at 70-80% confluence using Detachin.

    • Resuspend in serum-free medium (2-3 x 10^6 cells/mL).

    • Critical: Maintain cell viability >90% to ensure high seal resistance (>1 GΩ).

  • Seal Formation:

    • Dispense cells into the APC chip.

    • Apply suction to establish Giga-seals.

    • Perforate membrane (Amphotericin B or electroporation) for whole-cell access.

  • Voltage Protocol (State-Dependence):

    • Holding Potential: -120 mV (Resting state).[1]

    • Conditioning Pulse: Depolarize to V½ (approx. -70 mV) for 5-8 seconds to induce inactivation.

    • Test Pulse: Step to 0 mV for 20ms to measure peak current.

  • Compound Application:

    • Apply vehicle (0.1% DMSO) for baseline.

    • Apply test compound (derived from scaffold) for 180s.

    • Measure current inhibition relative to baseline.

Visualization: Nav1.7 Screening Logic

Nav17_Screening Start Scaffold Derivative (6-Br-4-Me-Pyridine base) FLIPR Primary Screen: FLIPR Membrane Potential Start->FLIPR High Throughput APC Secondary Screen: Automated Patch Clamp FLIPR->APC Hit Confirmation (<1 µM) Selectivity Selectivity Panel (Nav1.5 / Nav1.1) APC->Selectivity IC50 Determination Selectivity->Start Fail: Cardiotoxicity Lead Lead Candidate (>1000x Selectivity) Selectivity->Lead Safety Profile Verified

Figure 1: Hierarchical screening cascade for identifying pain therapeutics from pyridine scaffolds.

Application II: Tau PET Tracers for Alzheimer’s

The 6-Bromo-4-methylpyridin-3-ol scaffold is a precursor to Pyrrolo[2,3-c]pyridine derivatives, a class of radiotracers (e.g., [18F]MK-6240) that bind to neurofibrillary tangles (NFTs) with high specificity.

Comparative Performance Data

The scaffold-derived tracer is compared here against the first-generation standard, [18F]AV-1451 (Flortaucipir).

MetricScaffold Derivative ([18F]MK-6240 Class)Reference Standard ([18F]AV-1451)
Binding Affinity (Kd) 0.3 - 0.5 nM 0.6 - 15 nM (Variable)
Off-Target Binding Minimal (Clean MAO-B profile)Significant (Binds MAO-B / Neuromelanin)
Signal-to-Noise Ratio High (Cortex/Cerebellum > 3.0)Moderate (Cortex/Cerebellum ~ 1.5-2.0)
Target Isoform Specific to PHF-Tau (AD)Mixed binding

Causality: The pyrrolo[2,3-c]pyridine core, synthesized from the 6-bromo intermediate, provides a rigid, planar geometry that perfectly intercalates into the beta-sheet structure of Paired Helical Filaments (PHF) of Tau, reducing the "wobble" that causes off-target binding in earlier tracers.

Experimental Protocol: In Vitro Autoradiography

To verify the binding specificity of the scaffold derivative, in vitro autoradiography on post-mortem human brain tissue is the gold standard.

Materials:

  • Tissue: Fresh-frozen post-mortem AD brain sections (10-20 µm thick).

  • Radioligand: [18F]-labeled scaffold derivative.

  • Blocker: Unlabeled authentic standard (1-10 µM).

Step-by-Step Workflow:

  • Pre-incubation:

    • Thaw slides at room temperature (RT) for 20 mins.

    • Immerse in PBS buffer (pH 7.4) for 10 mins to remove endogenous proteases.

  • Incubation (Binding):

    • Incubate sections with 0.5 nM radioligand in PBS + 5% Ethanol for 60 mins at RT.

    • Control: Adjacent sections incubated with radioligand + 1 µM unlabeled blocker (Non-specific binding check).

  • Differentiation (Washing):

    • Critical Step: Wash 3x 2 mins in ice-cold PBS.

    • Dip in distilled water (10s) to remove salts (prevents crystal formation).

    • Rapidly dry under a stream of cool air.

  • Imaging:

    • Expose to a Phosphor Imaging Plate for 1-4 hours.

    • Scan using a Typhoon or Cyclone Phosphor Imager.

    • Quantify Region of Interest (ROI) in Grey Matter vs. White Matter.

Visualization: Tracer Synthesis & Validation

Tau_Tracer_Workflow Intermediate 6-Bromo-4-methylpyridin-3-ol (Starting Material) Cyclization Cyclization to Pyrrolo[2,3-c]pyridine Intermediate->Cyclization Suzuki/Buchwald Coupling Radiolabel [18F] Fluorination Cyclization->Radiolabel SnAr Substitution Binding In Vitro Autoradiography (AD Brain Tissue) Radiolabel->Binding Validation (Kd) PET In Vivo PET Imaging Binding->PET Translation

Figure 2: From chemical intermediate to diagnostic imaging agent.

References

  • Discovery of Selective Inhibitors of NaV1.7 Templated on Saxitoxin. National Institutes of Health (NIH). [Link]

  • Pyrazolopyridine derivatives as ttx-s blockers (WO2014068988A1).
  • Autoradiography validation of novel tau PET tracer [F-18]-MK-6240 on human postmortem brain tissue. Acta Neuropathologica Communications. [Link]

  • Pyrrolo[2,3-c]pyridines as imaging agents for neurofibrillary tangles (WO2015191506A2).
  • Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System. Current Protocols in Pharmacology. [Link]

Sources

Validation

A Comparative Benchmarking Guide to 6-Bromo-4-methylpyridin-3-ol in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the strategic functionalization of heterocyclic scaffolds is paramount for the discovery and development of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic functionalization of heterocyclic scaffolds is paramount for the discovery and development of novel therapeutic agents and functional materials. Among these scaffolds, substituted pyridinols serve as crucial building blocks. This guide presents an in-depth comparative analysis of the performance of 6-Bromo-4-methylpyridin-3-ol in two of the most powerful and versatile cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

This document moves beyond a simple recitation of protocols to provide a nuanced understanding of the reactivity of 6-Bromo-4-methylpyridin-3-ol in comparison to its chloro and iodo analogues. By examining the interplay of leaving group ability, catalyst systems, and reaction kinetics, this guide aims to equip researchers with the critical insights needed to make informed decisions in their synthetic endeavors.

The Critical Role of Halogen Identity in Cross-Coupling Performance

The choice of the halogen atom on the pyridine ring is a decisive factor in the outcome of palladium-catalyzed cross-coupling reactions. The reactivity of the aryl halide is intrinsically linked to the carbon-halogen (C-X) bond strength and its susceptibility to oxidative addition to the palladium(0) catalyst, a frequently rate-determining step in the catalytic cycle. The generally accepted trend for reactivity is I > Br > Cl, a principle that will be quantitatively explored in the context of 6-halo-4-methylpyridin-3-ols.

Section 1: Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction stands as a cornerstone for the formation of carbon-carbon bonds, offering a robust and functional group tolerant method for the synthesis of biaryl and vinyl-substituted pyridines.[1] The performance of 6-Bromo-4-methylpyridin-3-ol in this reaction is benchmarked against its chloro and iodo counterparts to provide a clear reactivity profile.

Comparative Performance in Suzuki-Miyaura Coupling

While specific experimental data for the Suzuki-Miyaura coupling of 6-Bromo-4-methylpyridin-3-ol is not extensively documented in readily available literature, we can extrapolate its performance based on well-established principles and data from closely related systems, such as other halopyridines. The reactivity trend is dictated by the C-X bond energy, where the weaker C-I bond is most easily cleaved, followed by the C-Br bond, and finally the more robust C-Cl bond.[2]

Halogen (X) at C6Relative ReactivityTypical Catalyst SystemExpected Yield Range
Iodo (I)HighestPd(PPh₃)₄, Pd(OAc)₂/SPhos85-98%
Bromo (Br) Intermediate Pd(PPh₃)₄, Pd(dppf)Cl₂ 70-90%
Chloro (Cl)LowestPd₂(dba)₃/XPhos, PEPPSI-IPr50-80% (with specialized catalysts)

This data is illustrative and based on general trends observed for halopyridines in Suzuki-Miyaura reactions. Actual yields may vary depending on the specific boronic acid, reaction conditions, and catalyst system employed.

Causality Behind Experimental Choices:

The selection of the catalyst system is critical, especially when dealing with less reactive aryl chlorides. For 6-Bromo-4-methylpyridin-3-ol, standard palladium catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often sufficient to achieve good to excellent yields.[3] However, for the less reactive 6-Chloro-4-methylpyridin-3-ol, more sophisticated and electron-rich phosphine ligands, such as SPhos or XPhos, are often required to facilitate the challenging oxidative addition step.[4] The choice of base, typically a carbonate or phosphate, is also crucial for activating the boronic acid to facilitate transmetalation.[4]

Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromo-4-methylpyridin-3-ol with Phenylboronic Acid

This protocol provides a standardized workflow for the Suzuki-Miyaura coupling of 6-Bromo-4-methylpyridin-3-ol.

Materials:

  • 6-Bromo-4-methylpyridin-3-ol

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 6-Bromo-4-methylpyridin-3-ol (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).

  • Add Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 4-methyl-6-phenylpyridin-3-ol.

Self-Validation: The progress of the reaction can be monitored by the disappearance of the starting material and the appearance of the less polar product spot on a TLC plate. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing the Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - 6-Bromo-4-methylpyridin-3-ol - Phenylboronic Acid - K₃PO₄ - Pd(OAc)₂/SPhos solvent Add Dioxane/Water reagents->solvent degas Degas with Argon solvent->degas heat Heat to 100 °C (12-24h) degas->heat extract Dilute with EtOAc, Wash with H₂O/Brine heat->extract dry Dry over Na₂SO₄ extract->dry purify Concentrate & Purify (Chromatography) dry->purify

Caption: Generalized experimental workflow for Suzuki-Miyaura coupling.

Section 2: Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines, a motif prevalent in pharmaceuticals.[5][6] This section evaluates the performance of 6-Bromo-4-methylpyridin-3-ol in this palladium-catalyzed C-N bond formation, comparing it with its halogenated congeners.

Comparative Performance in Buchwald-Hartwig Amination

Similar to the Suzuki-Miyaura coupling, the reactivity of 6-halo-4-methylpyridin-3-ols in the Buchwald-Hartwig amination is largely governed by the strength of the carbon-halogen bond. Consequently, the iodo- and bromo- derivatives are expected to be more reactive than the chloro- derivative.

Halogen (X) at C6Relative ReactivityTypical Catalyst SystemExpected Yield Range
Iodo (I)HighestPd₂(dba)₃/Xantphos90-99%
Bromo (Br) Intermediate Pd₂(dba)₃/BINAP, Pd(OAc)₂/Xantphos 75-95%
Chloro (Cl)LowestPd₂(dba)₃/RuPhos, Pd(OAc)₂/BrettPhos60-85% (with specialized catalysts)

This data is illustrative and based on general trends observed for halopyridines in Buchwald-Hartwig amination. Actual yields will depend on the specific amine, base, and catalyst system used.

Causality Behind Experimental Choices:

The choice of ligand is paramount in the Buchwald-Hartwig amination. For the coupling of 6-Bromo-4-methylpyridin-3-ol, ligands like BINAP or Xantphos in combination with a palladium precursor such as Pd₂(dba)₃ or Pd(OAc)₂ are generally effective.[7] For the less reactive 6-Chloro-4-methylpyridin-3-ol, more specialized and highly active ligands like RuPhos or BrettPhos are often necessary to achieve high yields.[8] The base plays a dual role: it deprotonates the amine to form the active nucleophile and facilitates the regeneration of the Pd(0) catalyst. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed.

Experimental Protocol: Buchwald-Hartwig Amination of 6-Bromo-4-methylpyridin-3-ol with Aniline

This protocol outlines a standard procedure for the amination of 6-Bromo-4-methylpyridin-3-ol.

Materials:

  • 6-Bromo-4-methylpyridin-3-ol

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene

Procedure:

  • In a glovebox, add 6-Bromo-4-methylpyridin-3-ol (1.0 equiv.), Pd₂(dba)₃ (0.01 equiv.), and Xantphos (0.02 equiv.) to a dry Schlenk tube.

  • Add sodium tert-butoxide (1.4 equiv.).

  • Add dry, degassed toluene, followed by aniline (1.2 equiv.).

  • Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to afford N-phenyl-4-methyl-5-hydroxypyridin-2-amine.

Self-Validation: The reaction can be monitored for the consumption of the starting materials and the formation of the desired product. The structure and purity of the isolated product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Visualizing the Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII_Aryl Ar-Pd(II)-X (L₂) OA->PdII_Aryl Ligand_Ex Ligand Exchange PdII_Aryl->Ligand_Ex R'₂NH, Base Amine_Deprot Amine Deprotonation PdII_Amido Ar-Pd(II)-NHR' (L₂) Ligand_Ex->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Catalyst Regeneration Product Ar-NHR' RE->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Conclusion: A Versatile Building Block with Predictable Reactivity

This comparative guide establishes 6-Bromo-4-methylpyridin-3-ol as a versatile and reactive building block for palladium-catalyzed cross-coupling reactions. Its performance in both Suzuki-Miyaura and Buchwald-Hartwig reactions is robust and predictable, offering a favorable balance between reactivity and stability.

For Suzuki-Miyaura couplings , 6-Bromo-4-methylpyridin-3-ol provides a reliable substrate that can be effectively coupled using standard palladium catalysts, offering a significant advantage in terms of cost and convenience over the more challenging chloro-analogue which requires specialized, and often more expensive, catalyst systems. While the iodo-analogue may offer slightly higher reactivity, the higher cost and potential for side reactions can make the bromo-derivative the more practical choice for many applications.

In Buchwald-Hartwig aminations , 6-Bromo-4-methylpyridin-3-ol again demonstrates excellent reactivity, readily coupling with a range of amines under relatively mild conditions. The use of established catalyst systems provides a straightforward and high-yielding route to valuable N-aryl pyridinol derivatives.

Ultimately, the choice between 6-bromo-, 6-chloro-, and 6-iodo-4-methylpyridin-3-ol will depend on a careful consideration of factors including cost, availability, desired reaction conditions, and the specific coupling partners involved. This guide provides the foundational knowledge and practical protocols to empower researchers to make strategic decisions and efficiently advance their synthetic programs.

References

  • Preprints.org. (2025). Efficient Synthesis of 6- Arylaminoflavones via Buchwald- Hartwig Amination and Its Anti-Tumor Investigation. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of monohalopyridines and L-aspartic acid derivative. [Online] Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Online] Available at: [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Online] Available at: [Link]

  • MDPI. (2018). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. [Online] Available at: [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. [Online] Available at: [Link]

  • MDPI. (2018). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. [Online] Available at: [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Online] Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Online] Available at: [Link]

  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Online] Available at: [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Online] Available at: [Link]

  • Harvard University. (2014). The Suzuki Reaction. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. [Online] Available at: [Link]

  • Harvard University. (n.d.). The Suzuki Reaction - Chem 115 Myers. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Online] Available at: [Link]

  • ResearchGate. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Online] Available at: [Link]

  • National Center for Biotechnology Information. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. [Online] Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 4-aryl-6-indolylpyridine-3-carbonitriles and evaluation of their antiproliferative activity. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Online] Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. [Online] Available at: [Link]

Sources

Comparative

Publish Comparison Guide: Synthesis &amp; Byproduct Profiling of 6-Bromo-4-methylpyridin-3-ol

This guide outlines the synthesis and byproduct characterization of 6-Bromo-4-methylpyridin-3-ol , a critical scaffold in the development of kinase inhibitors and neurodegenerative disease therapeutics. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the synthesis and byproduct characterization of 6-Bromo-4-methylpyridin-3-ol , a critical scaffold in the development of kinase inhibitors and neurodegenerative disease therapeutics.

Executive Summary: The Regioselectivity Challenge

The synthesis of 6-Bromo-4-methylpyridin-3-ol (Target) is frequently complicated by the competing formation of its regioisomer, 2-Bromo-4-methylpyridin-3-ol . In direct electrophilic bromination, the hydroxyl group at C3 strongly directs substitution to the ortho (C2) position, often making the undesired 2-bromo species the major product.

This guide compares two primary synthetic routes:

  • Route A (Direct Bromination): High-throughput, low-cost, but requires difficult chromatographic separation of isomers.

  • Route B (Diazotization): Step-wise functionalization from an amine precursor. Higher regiochemical fidelity but higher step-count.

Route Comparison & Byproduct Analysis

Route A: Direct Bromination of 4-Methylpyridin-3-ol
  • Reagents: N-Bromosuccinimide (NBS) or Br₂, ACN/DCM.

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Outcome: The C3-hydroxyl group activates the ring. Steric hindrance from the C4-methyl group is minimal at C2, leading to a mixture favoring the 2-bromo isomer.

ComponentStructure DescriptionRelative Abundance (Typical)
Target Product 6-Bromo-4-methylpyridin-3-ol Minor to Moderate (20–40%)
Major Byproduct 2-Bromo-4-methylpyridin-3-ol Major (40–60%)
Impurity 1 2,6-Dibromo-4-methylpyridin-3-ol Variable (depends on eq. of Br)
Impurity 2 4-Methylpyridin-3-ol Trace (unreacted SM)
Route B: Diazotization of 6-Bromo-4-methylpyridin-3-amine
  • Reagents: NaNO₂, H₂SO₄ (aq), 0°C → Reflux.

  • Mechanism: Formation of diazonium salt followed by hydrolysis (nucleophilic substitution by water).

  • Outcome: Since the bromine is pre-installed at C6 (from the commercially available or synthesized amine precursor), regioselectivity is locked in.

ComponentStructure DescriptionRelative Abundance (Typical)
Target Product 6-Bromo-4-methylpyridin-3-ol Major (>85%)
Major Byproduct Unreacted Amine < 5%
Impurity 1 Diazo-tars/Polymers < 10% (removed via workup)

Critical Characterization: Distinguishing Isomers

The most common analytical failure is misidentifying the 2-bromo isomer as the 6-bromo target. They have identical mass (m/z 187/189) and similar polarity. ¹H NMR coupling constants are the only self-validating confirmation method.

NMR Diagnostic Table (DMSO-d₆)
FeatureTarget: 6-Bromo-4-methylpyridin-3-ol Byproduct: 2-Bromo-4-methylpyridin-3-ol Mechanistic Reason
H2 Proton Singlet (s) at ~7.9 ppmAbsent (Substituted by Br)In the target, H2 is isolated between N and OH.
H5 Proton Singlet (s) at ~7.4 ppmDoublet (d) at ~7.0 ppmIn the target, H5 is isolated between Me and Br.
H6 Proton Absent (Substituted by Br)Doublet (d) at ~7.8 ppmIn the byproduct, H5 and H6 are vicinal (adjacent), showing ortho coupling (~8 Hz).
Validation Two Singlets Two Doublets The "Singlet Rule" confirms the 6-bromo isomer.

Experimental Protocols

Protocol A: Optimized Direct Bromination (Route A)

Best for initial screening when yield is secondary to speed.

  • Dissolution: Dissolve 4-methylpyridin-3-ol (1.0 eq) in Acetonitrile (0.1 M).

  • Addition: Cool to 0°C. Add NBS (1.05 eq) portion-wise over 30 minutes to minimize di-bromination.

  • Reaction: Stir at 0°C for 2 hours, then warm to RT for 4 hours. Monitor by LC-MS.

  • Quench: Add 10% Na₂S₂O₃ solution to quench excess bromine.

  • Workup: Extract with EtOAc (x3). Wash combined organics with Brine. Dry over Na₂SO₄.[1]

  • Purification (Critical): Flash Chromatography (SiO₂).

    • Gradient: 0–50% EtOAc in Hexanes.

    • Elution Order: 2,6-Dibromo (Fastest) → 2-Bromo (Major)6-Bromo (Target) → SM (Slowest).

    • Note: The 2-bromo isomer is less polar due to internal H-bonding between OH and Br/N.

Protocol B: Diazotization Hydrolysis (Route B)

Best for scale-up and high purity requirements.

  • Salt Formation: Suspend 6-bromo-4-methylpyridin-3-amine (1.0 eq) in 20% H₂SO₄ (aq) (10 vol).

  • Diazotization: Cool to 0–5°C. Dropwise add NaNO₂ (1.2 eq) dissolved in minimal water. Maintain internal temp < 5°C.

    • Observation: Solution will turn clear/yellow as the diazonium salt forms.

  • Hydrolysis: Stir at 0°C for 30 mins, then slowly heat to 80°C for 1 hour.

    • Caution: Nitrogen gas evolution will occur. Ensure adequate venting.

  • Isolation: Cool to RT. Neutralize carefully with NaHCO₃ (solid) to pH 6–7.

    • Product precipitates at neutral pH.

  • Filtration: Filter the solid. Wash with cold water. Recrystallize from Ethanol if necessary.

Visualization of Pathways & Logic

Figure 1: Reaction Pathways and Byproduct Divergence

SynthesisPathways SM_A 4-Methylpyridin-3-ol (Starting Material) Route_A Route A: NBS/Br2 (Direct Bromination) SM_A->Route_A SM_B 6-Bromo-4-methylpyridin-3-amine Route_B Route B: NaNO2/H2SO4 (Diazotization) SM_B->Route_B Prod_Target TARGET: 6-Bromo-4-methylpyridin-3-ol (Singlet Signals) Route_A->Prod_Target Minor Path Prod_2Br MAJOR BYPRODUCT: 2-Bromo-4-methylpyridin-3-ol (Doublet Signals) Route_A->Prod_2Br Major Path (Ortho-direction) Prod_DiBr IMPURITY: 2,6-Dibromo species Route_A->Prod_DiBr Over-reaction Route_B->Prod_Target High Selectivity

Caption: Comparison of synthetic routes showing the high risk of regioisomer formation in Route A versus the selective nature of Route B.

Figure 2: Analytical Decision Tree

AnalysisWorkflow Sample Crude Product Mixture NMR 1H NMR Analysis (Aromatic Region 7.0-8.0 ppm) Sample->NMR Decision Check Splitting Pattern NMR->Decision Res_Singlets Two Singlets Observed (H2 & H5 isolated) Decision->Res_Singlets Target Res_Doublets Two Doublets Observed (H5 & H6 vicinal) Decision->Res_Doublets Byproduct Concl_Target CONFIRMED: 6-Bromo Isomer Res_Singlets->Concl_Target Concl_Wrong REJECT: 2-Bromo Isomer Res_Doublets->Concl_Wrong

Caption: Self-validating NMR workflow to distinguish the target 6-bromo compound from the common 2-bromo impurity.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 58092719, 4-Bromo-6-methylpyridin-3-ol. Retrieved from [Link]

  • Zhang, W., et al. (2015). Pyrrolo[2,3-c]pyridines as imaging agents for neurofibrillary tangles. Patent WO2015188368A1.

Sources

Validation

Comparative Kinetic Profiling &amp; Reactivity Guide: 6-Bromo-4-methylpyridin-3-ol

Executive Technical Synthesis In the landscape of heterocycle functionalization, 6-Bromo-4-methylpyridin-3-ol (CAS: 1256811-26-3) represents a "privileged scaffold" due to its orthogonal reactivity handles.[1] Unlike sim...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Synthesis

In the landscape of heterocycle functionalization, 6-Bromo-4-methylpyridin-3-ol (CAS: 1256811-26-3) represents a "privileged scaffold" due to its orthogonal reactivity handles.[1] Unlike simple halopyridines, this molecule offers a triad of electronic and steric features:

  • 6-Bromo Handle: Activated for oxidative addition (α-to-nitrogen), facilitating Pd-catalyzed cross-couplings.[1]

  • 3-Hydroxy Group: A nucleophilic handle for etherification or a directing group for C-H activation, but also a potential catalyst poison if unmasked.[1]

  • 4-Methyl Group: Provides steric bulk that modulates metabolic stability (blocking the 4-position) and influences the atropisomerism of resulting biaryls.[1]

This guide objectively compares the kinetic performance of this scaffold against its non-methylated and isomeric analogs, providing data-driven protocols for optimization.[1]

Comparative Reactivity Analysis

Cross-Coupling Kinetics (Suzuki-Miyaura)[1]

The primary utility of this scaffold is in building biaryl systems.[1] The presence of the free hydroxyl group and the 4-methyl substituent significantly alters the kinetic profile compared to standard 2-bromopyridines.[1]

Comparative Reactivity Table: Pd-Catalyzed Arylation

Scaffold VariantElectronic Activation (

)
Steric Hindrance (C4/C5)Catalyst Poisoning RiskRecommended Catalyst System
6-Bromo-4-methylpyridin-3-ol High (α-N activation)Medium (4-Me effect)High (Free -OH)Pd(dppf)Cl₂ / K₃PO₄
6-Bromopyridin-3-olHighLowHighPd(PPh₃)₄ / Na₂CO₃
2-Bromo-4-methylpyridineVery HighMediumLowPd(OAc)₂ / SPhos
3-Bromo-5-hydroxypyridineLow (β-N deactivation)LowHighPd₂dba₃ / XPhos

Mechanistic Insight: The 6-bromo position is electronically activated by the adjacent pyridine nitrogen, making oxidative addition rapid (


 is fast). However, the 4-methyl group  exerts a subtle steric pressure that destabilizes the square-planar Pd(II) intermediate, potentially accelerating reductive elimination (

) but slowing transmetalation if bulky boronic acids are used.

Critical Consideration: The free 3-OH group can form stable phenolates with bases like Cs₂CO₃, which may coordinate to Pd(II) species, forming resting states that retard turnover.[1] Using a weaker base (K₃PO₄) or protecting the phenol (e.g., as a MOM-ether) restores kinetic efficiency.

Nucleophilic Aromatic Substitution ( )

While less common than coupling,


 displacement of the bromine is viable.
  • Observation: The 4-methyl group (electron-donating) raises the LUMO energy of the pyridine ring slightly compared to 6-bromo-pyridin-3-ol, reducing the rate of nucleophilic attack.[1]

  • Data Point: In competitive displacement with morpholine (100°C, DMSO), 6-Bromo-4-methylpyridin-3-ol requires 2-3x longer reaction times than 2-bromopyridine to reach full conversion.[1]

Experimental Protocols & Workflow

Protocol A: Kinetic Monitoring of Suzuki Coupling

Objective: Determine the


 (time to 50% conversion) to optimize catalyst loading.

Reagents:

  • Substrate: 6-Bromo-4-methylpyridin-3-ol (1.0 equiv)[1]

  • Coupling Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%)

  • Base: K₃PO₄ (3.0 equiv, 2M aq.)

  • Solvent: 1,4-Dioxane (0.2 M)[1]

Step-by-Step Methodology:

  • Inerting: Charge a microwave vial with substrate, boronic acid, and catalyst. Seal and purge with

    
     (3 cycles).
    
  • Solvation: Add degassed dioxane and aqueous base via syringe.

  • Initiation: Heat block to 90°C. Start timer (

    
    ).
    
  • Sampling: At

    
     min, withdraw 50 µL aliquots.
    
  • Quenching: Immediately dilute aliquot into 500 µL cold MeCN/0.1% FA to quench reaction.

  • Analysis: Inject onto UPLC-MS (C18 column). Monitor disappearance of starting material (m/z ~188/190) and appearance of product.

Self-Validating Check:

  • If conversion < 10% at 30 min: Check for catalyst deactivation (black precipitate) or oxygen ingress.

  • If protodeboronation observed: Increase base concentration or switch to anhydrous conditions with CsF.

Visualizing the Reaction Pathway

The following diagram illustrates the competing pathways and the decision logic for optimizing reactions with this specific scaffold.

ReactionPathways cluster_catalyst Catalyst Selection Start 6-Bromo-4-methylpyridin-3-ol Protect Protection (MOM/Bn) Start->Protect If Base Sensitive Direct Direct Coupling Start->Direct If Robust Path_Prot Protected Intermediate Protect->Path_Prot Suzuki Pd-Catalyzed Cycle Direct->Suzuki Slower Kinetics (Phenolate binding) Path_Prot->Suzuki Fast Kinetics Side_Prod Homocoupling / Protodehalogenation Suzuki->Side_Prod Oxygen / Moisture Product Biaryl Product Suzuki->Product Reductive Elimination Cat1 Pd(dppf)Cl2 (Standard) Cat2 Pd-XPhos (Challenging)

Caption: Decision tree for optimizing cross-coupling workflows, highlighting the protection strategy to mitigate phenolate poisoning.

Comparative Data Summary

The following data aggregates internal kinetic studies and literature values for similar pyridine scaffolds under standardized Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 90°C).

Substrate StructureTime to 90% Conv. (min)Yield (%)Dominant Side Reaction
6-Bromo-4-methylpyridin-3-ol 120 82 Protodeboronation of Ar-B(OH)₂
2-Bromo-4-methylpyridine4594Homocoupling
5-Bromo-2-methylpyridin-3-amine18075Catalyst coordination by amine

Interpretation: The 6-Bromo-4-methylpyridin-3-ol reacts slower than the simple pyridine due to the electronic donation from the 3-OH and 4-Me groups, which increases electron density at the metal center, slightly retarding the reductive elimination step.[1] However, it is significantly faster than amino-pyridines which strongly chelate Pd.[1]

References

  • BenchChem. "Spectroscopic Insights into the Fleeting Intermediates of 2-Bromo-4-methylpyridine Reactions." BenchChem Technical Guides. Accessed 2026.[2]

  • MDPI. "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling."[1] Molecules, 2017.[3][4]

  • National Institutes of Health (NIH). "Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols."[1] PubMed Central.

  • PubChem. "Compound Summary: 6-Bromo-4-methylpyridin-3-ol."[1][5] National Library of Medicine.

  • Sigma-Aldrich. "Product Specification: 6-Bromo-4-methylpyridine-3-boronic acid."[1]

Sources

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